Z-Leu-Ile-OH
Description
BenchChem offers high-quality Z-Leu-Ile-OH suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Z-Leu-Ile-OH including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
(2S,3S)-3-methyl-2-[[(2S)-4-methyl-2-(phenylmethoxycarbonylamino)pentanoyl]amino]pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N2O5/c1-5-14(4)17(19(24)25)22-18(23)16(11-13(2)3)21-20(26)27-12-15-9-7-6-8-10-15/h6-10,13-14,16-17H,5,11-12H2,1-4H3,(H,21,26)(H,22,23)(H,24,25)/t14-,16-,17-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFBACQGDAHTASH-XIRDDKMYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)O)NC(=O)C(CC(C)C)NC(=O)OCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)OCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80195327 | |
| Record name | N-(N-((Phenylmethoxy)carbonyl)-L-leucyl)-L-isoleucine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80195327 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
378.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
42537-96-2 | |
| Record name | L-Isoleucine, N-[(phenylmethoxy)carbonyl]-L-leucyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=42537-96-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(N-((Phenylmethoxy)carbonyl)-L-leucyl)-L-isoleucine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042537962 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-(N-((Phenylmethoxy)carbonyl)-L-leucyl)-L-isoleucine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80195327 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-[N-[(phenylmethoxy)carbonyl]-L-leucyl]-L-isoleucine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.778 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Z-Leu-Ile-OH chemical structure and molecular weight
The following technical guide details the structural characterization, physicochemical properties, and synthesis workflows for Z-Leu-Ile-OH , a protected dipeptide derivative critical in protease research and peptidomimetic drug design.
Chemical Structure, Synthesis, and Molecular Characterization
Executive Summary
Z-Leu-Ile-OH (Carbobenzoxy-L-leucyl-L-isoleucine) is a hydrophobically masked dipeptide intermediate. It serves as a fundamental building block in the synthesis of peptide aldehydes (e.g., protease inhibitors) and as a substrate for enzymatic specificity profiling. Its structural core combines the bulky, hydrophobic side chains of Leucine and Isoleucine, protected at the N-terminus by a benzyloxycarbonyl (Z or Cbz) group to prevent polymerization during synthesis and to mimic the P3/P2 binding pockets of target enzymes.
Structural Characterization
Chemical Identity[1]
-
IUPAC Name: (2S,3S)-2-[[(2S)-2-(benzyloxycarbonylamino)-4-methylpentanoyl]amino]-3-methylpentanoic acid
-
Molecular Formula:
[3][4]
Molecular Weight Data
| Parameter | Value | Unit | Notes |
| Average Molecular Weight | 378.46 | g/mol | Based on standard atomic weights. |
| Monoisotopic Mass | 378.2155 | Da | Calculated for |
| Exact Mass | 378.21547 | g/mol | Critical for High-Res MS validation. |
Structural Visualization (Graphviz)
The following diagram illustrates the retrosynthetic breakdown of Z-Leu-Ile-OH into its constitutive amino acid and protecting group components.
Caption: Retrosynthetic assembly of Z-Leu-Ile-OH showing the N-terminal Z-protection and the Leu-Ile peptide linkage.
Physicochemical Properties
Understanding the physical behavior of Z-Leu-Ile-OH is essential for handling and assay development.
-
Solubility:
-
High Solubility: DMSO, DMF, Methanol, Ethanol.
-
Moderate Solubility: Dichloromethane (DCM), Ethyl Acetate.
-
Low/Insoluble: Water, Diethyl Ether, Hexanes.
-
Protocol Note: For biological assays, dissolve in 100% DMSO to create a stock solution (e.g., 10-50 mM), then dilute into aqueous buffer. Ensure final DMSO concentration is <1% to avoid enzyme denaturation.
-
-
pKa Values (Estimated):
-
Carboxylic Acid (C-term): ~3.6
-
Amine (N-term): Masked by Z-group (non-ionizable under physiological conditions).
-
-
Stability:
-
Stable at room temperature in solid form.
-
Hydrolytically stable at neutral pH.
-
Warning: The Z-group is sensitive to catalytic hydrogenation (
) and strong acids (HBr/Acetic Acid), which are used for deprotection.
-
Synthesis Protocol: Solution-Phase Coupling
While solid-phase synthesis is common for longer peptides, solution-phase synthesis is preferred for dipeptides like Z-Leu-Ile-OH to allow for easier scale-up and purification of the intermediate.
Reaction Scheme
Reagents: Z-Leu-OH (Carboxylic acid), H-Ile-OMe (Amine hydrochloride), EDC.HCl (Coupling agent), HOBt (Racemization suppressant), DIPEA (Base).
Step-by-Step Methodology
-
Activation:
-
Dissolve Z-Leu-OH (1.0 eq) and HOBt (1.1 eq) in anhydrous DMF/DCM (1:1 ratio) at 0°C.
-
Add EDC.HCl (1.1 eq) and stir for 15 minutes to form the active ester.
-
-
Coupling:
-
Add H-Ile-OMe·HCl (1.1 eq) to the reaction mixture.
-
Add DIPEA (2.5 eq) dropwise to neutralize the HCl salt and initiate coupling.
-
Allow the reaction to warm to room temperature and stir for 12–18 hours.
-
-
Workup (Extraction):
-
Evaporate DMF under reduced pressure.
-
Dissolve residue in Ethyl Acetate.
-
Wash sequentially with:
-
10% Citric Acid (removes unreacted amine/base).
-
Saturated
(removes unreacted acid). -
Brine (drying).
-
-
Dry over
and concentrate to yield Z-Leu-Ile-OMe .
-
-
Hydrolysis (Deprotection of C-terminus):
-
Dissolve Z-Leu-Ile-OMe in MeOH/THF.
-
Add 1M LiOH (2.0 eq) and stir at room temperature until TLC indicates consumption of ester.
-
Acidify with 1M HCl to pH 2–3.
-
Extract with Ethyl Acetate, dry, and concentrate to yield Z-Leu-Ile-OH .
-
Synthesis Workflow Diagram
Caption: Step-by-step solution-phase synthesis workflow for Z-Leu-Ile-OH.
Analytical Validation
To ensure scientific integrity, the synthesized compound must be validated using the following metrics.
HPLC Purity Analysis
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax, 5µm, 4.6 x 150mm).
-
Mobile Phase A: Water + 0.1% TFA.
-
Mobile Phase B: Acetonitrile + 0.1% TFA.
-
Gradient: 5% B to 95% B over 20 minutes.
-
Detection: UV at 214 nm (peptide bond) and 254 nm (Z-group aromatic ring).
-
Acceptance Criteria: Single peak >95% area integration.
Mass Spectrometry (ESI-MS)
-
Mode: Positive Ion Mode (
). -
Expected Signals:
-
Interpretation: Presence of the 379.5 peak confirms the intact dipeptide mass. Absence of peaks at 243 (Z-Leu) or 132 (Ile) confirms successful coupling.
Applications in Drug Discovery
Z-Leu-Ile-OH is primarily utilized in Structure-Activity Relationship (SAR) studies for protease inhibitors.
-
Protease Substrate Profiling:
-
Used to map the S2-S3 subsites of cysteine proteases (e.g., Cathepsin B/L, Calpain). The bulky "Leu-Ile" motif probes hydrophobic pockets.
-
-
Inhibitor Precursor:
-
The free carboxylic acid can be converted into a "warhead" (e.g., aldehyde, vinyl sulfone, or boronic acid) to create covalent inhibitors.
-
Example: Conversion to Z-Leu-Ile-H (Aldehyde) creates a transition-state analog inhibitor.
-
References
- Protease Substrate Profiling:Schechter and Berger Nomenclature for Protease Subsites. Biochem Biophys Res Commun. 1967. (Standard grounding for P2/P3 specificity discussion).
-
Physical Properties: PubChem Compound Summary for Dipeptides. National Library of Medicine.[5] Retrieved from [Link]
Sources
- 1. 42537-96-2 CAS MSDS (Z-LEU-ILE-OH) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. Z-Leu-ONp | CAS#:1738-87-0 | Chemsrc [chemsrc.com]
- 3. 42537-96-2 Z-LEU-ILE-OH [chemsigma.com]
- 4. 42537-96-2|Z-Leu-Ile-OH|BLD Pharm [bldpharm.com]
- 5. H-Leu-ile-OH | C12H24N2O3 | CID 7010534 - PubChem [pubchem.ncbi.nlm.nih.gov]
Thermodynamic Stability of Z-Leu-Ile-OH in Solution
This guide is structured as a high-level technical whitepaper designed for application scientists and process chemists. It moves beyond basic definitions to explore the physicochemical drivers of peptide stability, focusing on the hydrophobic dipeptide Z-Leu-Ile-OH.
Content Type: Technical Whitepaper / Methodological Guide Subject: Physicochemical Characterization & Enzymatic Equilibrium
Executive Summary
The thermodynamic stability of N-benzyloxycarbonyl-L-leucyl-L-isoleucine (Z-Leu-Ile-OH) is governed by a delicate balance between amide bond enthalpy, hydrophobic entropy, and solvation energy. Unlike hydrophilic peptides, Z-Leu-Ile-OH exhibits unique behavior due to the bulky, hydrophobic Z-protecting group and the aliphatic side chains of Leucine and Isoleucine. This guide details the thermodynamic landscape of this molecule, focusing on its hydrolytic stability, solubility-driven equilibrium shifts, and the principles of its enzymatic synthesis (thermolysin-mediated).
Molecular Architecture & Physicochemical Logic
To understand the stability of Z-Leu-Ile-OH, one must first deconstruct its molecular interactions in a solvent system.
The Hydrophobic Core and Z-Cap Effect
The molecule consists of three distinct domains:
-
The Z-Group (Benzyloxycarbonyl): A lipophilic cap that eliminates the N-terminal charge, significantly reducing water solubility and protecting against aminopeptidase degradation.
-
The Leucine-Isoleucine Core: Both residues possess aliphatic, non-polar side chains. The interaction between these side chains and the solvent (water vs. organic) is the primary driver of the molecule's physical stability (solubility/aggregation).
-
The C-Terminal Carboxyl: The only ionizable group (pKa
3.6–3.8). At neutral pH, this exists as a carboxylate ( ), providing the sole handle for aqueous solvation.
The Stability Paradox
-
Kinetic Stability: The peptide bond is kinetically stable in water (half-life of years at pH 7, 25°C) due to the high activation energy required to attack the carbonyl carbon.
-
Thermodynamic Instability: Thermodynamically, the hydrolysis reaction (Breakdown
Z-Leu + Ile) is exergonic ( ) in dilute aqueous solution. The synthesis of Z-Leu-Ile-OH requires energy input or a thermodynamic shift (e.g., precipitation).
Thermodynamic Fundamentals in Solution
The stability of Z-Leu-Ile-OH is defined by the equilibrium constant of its formation/hydrolysis (
The Governing Equilibrium
The observed equilibrium constant (
| Parameter | Description | Trend for Z-Leu-Ile-OH |
| Standard Free Energy of Synthesis | Positive (+), unfavorable in water. | |
| Enthalpy | Generally endothermic (+); bond formation requires heat. | |
| Entropy | Positive (+); release of water molecules from the hydration shell of hydrophobic residues (Hydrophobic Effect). | |
| Ionization Factor | pH dependent. Synthesis is maximal when reactants are uncharged (low pH), but solubility is lowest there. |
The Hydrophobic Effect & Entropy
For Z-Leu-Ile-OH, the entropy term (
-
Result: This entropic gain stabilizes the peptide structure (or precipitate) even if the bond formation itself is enthalpically costly.
The Thermolysin Model: Enzymatic Control
Context: Z-Leu-Ile-OH is often synthesized or studied using Thermolysin, a metalloprotease that works in reverse under specific thermodynamic conditions.
The Thermodynamic Shift (Biphasic Systems)
Because Z-Leu-Ile-OH is highly hydrophobic, it partitions strongly into organic solvents (e.g., Ethyl Acetate) or precipitates in aqueous buffers. This drives the reaction equilibrium toward synthesis, effectively "stabilizing" the peptide bond by removing the product from the hydrolytic aqueous phase.
Diagram 1: Thermodynamic Cycle of Synthesis & Phase Transfer
This diagram illustrates how phase transfer couples with the reaction equilibrium to stabilize Z-Leu-Ile-OH.
Caption: The thermodynamic cycle showing how partitioning (
Stability Profiling & Degradation Pathways
When storing or utilizing Z-Leu-Ile-OH in solution, three degradation mechanisms must be monitored.
Hydrolytic Degradation
-
Mechanism: Nucleophilic attack of water on the carbonyl carbon.
-
pH Dependence:
-
Acidic (pH < 3): Slow hydrolysis. The Z-group is stable, but the peptide bond can slowly cleave.
-
Neutral (pH 6-8): Most stable region.
-
Basic (pH > 9): Rapid degradation. Base-catalyzed hydrolysis of the ester (if present) or the peptide bond. Critical: The Z-group can be removed by strong base or hydrogenolysis, but in solution stability studies, high pH often leads to racemization before cleavage.
-
Racemization
-
Risk: High.
-
Mechanism: Abstraction of the
-proton of the Leucine residue (activated by the Z-group and the carbonyl). -
Trigger: High pH or presence of activating agents (during coupling). This converts L-Leu-L-Ile to D-Leu-L-Ile, which is a common impurity.
Aggregation (Physical Instability)
Due to the high LogP (partition coefficient), Z-Leu-Ile-OH will form dimers or aggregates in aqueous buffers over time, visible as turbidity. This is not chemical degradation but affects concentration accuracy.
Experimental Protocols
Protocol A: Determination of Equilibrium Constants ( )
Objective: Quantify the thermodynamic stability of the peptide bond in a specific solvent system.
-
Preparation: Prepare a buffer (e.g., 0.1 M Tris-HCl, pH 7.0) containing thermolysin (10 µM).[1]
-
Substrate Mix: Add Z-Leu-OH (10 mM) and H-Ile-OH (100 mM). Note: Excess amine drives synthesis.
-
Incubation: Incubate at 25°C, 37°C, and 45°C in a temperature-controlled shaker.
-
Sampling: At defined intervals (0, 1, 2, 4, 24 hrs), remove 50 µL aliquots.
-
Quenching: Immediately mix with 200 µL Acetonitrile/0.1% TFA to stop the reaction and dissolve aggregates.
-
Analysis: Analyze via HPLC (C18 column, Gradient 20-80% ACN).
-
Calculation:
Plot vs (Van't Hoff plot) to derive and .
Protocol B: Solubility & Partition Coefficient (LogP) Measurement
Objective: Determine the hydrophobicity profile to predict precipitation stability.
-
Saturation: Add excess solid Z-Leu-Ile-OH to water and 1-octanol (in separate vials).
-
Equilibration: Vortex for 24 hours at 25°C.
-
Phase Separation: Centrifuge to pellet undissolved solids.
-
Quantification: Measure the concentration in the supernatant via UV absorbance (254 nm, targeting the Z-group phenyl ring) or HPLC.
-
LogP Calculation:
Diagram 2: Experimental Workflow for Stability Assessment
Caption: Workflow for assessing the kinetic and thermodynamic stability of Z-Leu-Ile-OH under varying stress conditions.
References
-
Oyama, K., & Kihara, K. (1984). Thermodynamic and kinetic studies on the thermolysin-catalyzed synthesis of N-(benzyloxycarbonyl)-L-aspartyl-L-phenylalanine methyl ester.[2] Chemical & Pharmaceutical Bulletin. (Foundational model for Z-dipeptide thermodynamics).
-
Halling, P. J. (1994). Thermodynamic predictions for biocatalysis in non-conventional media: Theory, tests, and recommendations. Enzyme and Microbial Technology. (Principles of partition-driven synthesis).
-
Homandberg, M. D., Mattis, J. A., & Laskowski, M. (1978). Synthesis of peptide bonds by proteinases. Addition of organic cosolvents shifts peptide bond equilibria toward synthesis. Biochemistry.[3] (Solvent effects on peptide equilibrium).
-
Bordusa, F. (2002).[4] Proteases in organic synthesis. Chemical Reviews. (Review of enzymatic peptide synthesis mechanisms).
Sources
- 1. Peptide bond synthesis catalyzed by thermolysin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Kinetics and equilibrium for thermolysin-catalyzed syntheses of dipeptide precursors in aqueous/organic biphasic systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. questions.examside.com [questions.examside.com]
- 4. www1.chem.umn.edu [www1.chem.umn.edu]
Technical Monograph: Physicochemical Characterization of Z-Leu-Ile-OH
Executive Summary & Molecular Architecture
Z-Leu-Ile-OH (Carbobenzoxy-L-Leucyl-L-Isoleucine) is a hydrophobic dipeptide derivative widely utilized as a chiral building block in peptide synthesis and as a pharmacophore in the design of protease inhibitors (e.g., calpain and proteasome inhibitors).
Structurally, it consists of a Leucine residue N-terminally protected by a Benzyloxycarbonyl (Z or Cbz) group, coupled to an Isoleucine residue with a free C-terminal carboxylic acid. The Z-group confers significant lipophilicity and stability against racemization during activation, while the Leu-Ile sequence presents a specific steric profile critical for enzyme binding pockets.
Chemical Identity Data
| Attribute | Specification |
| Chemical Name | N-Benzyloxycarbonyl-L-Leucyl-L-Isoleucine |
| Common Abbreviation | Z-Leu-Ile-OH |
| CAS Number | 42537-96-2 |
| Molecular Formula | C₂₀H₃₀N₂O₅ |
| Molecular Weight | 378.46 g/mol |
| Chirality | L, L (S, S configuration) |
Fundamental Physicochemical Attributes
Appearance and Solid-State Form
In its purified state, Z-Leu-Ile-OH exists as a white to off-white crystalline powder .
-
Crystallinity: The compound typically crystallizes from organic solvent mixtures (e.g., Ethyl Acetate/Hexane or Methanol/Water).
-
Polymorphism: Researchers must be vigilant regarding polymorphism. Z-protected dipeptides can exhibit multiple crystal forms or solvates depending on the recrystallization solvent. Variations in melting point often indicate different solvatomorphs rather than chemical impurities.
Solubility Profile
The physicochemical behavior of Z-Leu-Ile-OH is dominated by the hydrophobic Z-group and the aliphatic side chains of Leucine and Isoleucine.
| Solvent System | Solubility Rating | Application Note |
| Water | Insoluble | The Z-group and alkyl side chains prevent aqueous solvation. |
| DMSO / DMF | High (>50 mg/mL) | Preferred solvents for stock solutions and reaction coupling. |
| Methanol / Ethanol | Soluble | Useful for recrystallization and transfer. |
| Ethyl Acetate | Moderately Soluble | Standard solvent for extraction during work-up. |
| Dichloromethane (DCM) | Soluble | Used in solid-phase peptide synthesis (SPPS) loading. |
Melting Point & Thermal Stability
-
Typical Range: 120°C – 145°C
-
Technical Insight: While the structural isomer Z-Ile-Leu-OH melts at ~130-131°C, Z-Leu-Ile-OH falls within a similar thermal window. Exact values depend heavily on the crystalline habit and residual solvent content.
-
Protocol: Thermal transitions should be determined via Differential Scanning Calorimetry (DSC) rather than simple capillary tubes to distinguish between dehydration (loss of solvate water) and true melting.
Advanced Analytical Characterization
As a Senior Application Scientist, I emphasize that standard identity tests (like simple MS) are insufficient for this molecule due to the isobaric nature of Leucine and Isoleucine . Both residues have a mass of 113.1 Da, making them indistinguishable in low-resolution MS.
Differentiation of Leu vs. Ile (The "Isobaric Problem")
To confirm the sequence is Z-Leu -Ile -OH and not Z-Ile -Leu -OH (or a mixture), you must employ high-energy collision-induced dissociation (CID) or MS³ fragmentation.
-
Mechanism: Isoleucine's side chain (sec-butyl) fragments differently than Leucine's (iso-butyl).[1]
-
Diagnostic Ions: Look for the loss of the side chain during MS/MS.
-
Isoleucine: Generates a characteristic fragment via loss of 29 Da (ethyl group) or 57 Da.
-
Leucine: Typically loses 43 Da (isopropyl group).
-
HPLC Purity Protocol
Objective: Quantify purity and detect free Z-Leu-OH or Ile-OH impurities.
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).
-
Mobile Phase A: 0.1% TFA in Water (Milli-Q).
-
Mobile Phase B: 0.1% TFA in Acetonitrile (HPLC Grade).
-
Gradient: 5% B to 95% B over 20 minutes.
-
Detection: UV at 214 nm (peptide bond) and 257 nm (phenyl ring of Z-group).
-
Flow Rate: 1.0 mL/min.
-
Temperature: 40°C (improves peak shape for hydrophobic peptides).
Visualization of Workflows
Physicochemical Characterization Workflow
This diagram outlines the logical flow for validating the material upon receipt or synthesis.
Caption: Integrated workflow for the physical and chemical validation of Z-Leu-Ile-OH.
Logic for Isobaric Differentiation (Leu vs. Ile)
A decision tree for the mass spectrometry analyst to confirm the specific isomer.
Caption: MS/MS fragmentation logic to distinguish Z-Leu-Ile-OH from its isomer Z-Ile-Leu-OH.
Stability & Handling Guidelines
Storage Conditions
-
Temperature: Store at -20°C for long-term stability.
-
Atmosphere: Desiccate. The Z-group is stable, but the free carboxylic acid can be hygroscopic depending on the salt form.
-
Light: Protect from direct light (standard precaution for aromatic moieties).
Stability Hazards
-
Hydrolysis: The Z-group is stable to mild base but cleaved by strong acids (HBr/AcOH) or hydrogenolysis (H₂/Pd). Avoid inadvertent exposure to reducing environments.
-
Racemization: Minimal risk during storage, but significant risk during activation (coupling). Use suppressors like HOBt or Oxyma Pure during synthesis steps.
References
-
ChemicalBook. (2025).[2][3] Z-LEU-ILE-OH (CAS 42537-96-2) Physical Properties and MSDS.[4] Retrieved from
-
PubChem. (2025). Compound Summary: Carbobenzoxy-L-Leucyl-L-Isoleucine. National Library of Medicine. Retrieved from
-
Bachem. (2024). Peptide Synthesis Guide: Protecting Groups and Stability. (General reference for Z-group properties). Retrieved from
-
Steinborner, S. T., et al. (1995).[1] Differentiation of Leucine and Isoleucine in Peptides.[1] Rapid Communications in Mass Spectrometry.[1] (Foundational text for the MS/MS protocol described). Retrieved from
Sources
- 1. A simple method for differentiating Leu and Ile in peptides. The negative-ion mass spectra of [M-H]- ions of phenylthiohydantoin Leu and Ile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Z-Ile-OH | CAS#:3160-59-6 | Chemsrc [chemsrc.com]
- 3. Methyl L-isoleucinate | CAS#:2577-46-0 | Chemsrc [chemsrc.com]
- 4. 42537-96-2 CAS MSDS (Z-LEU-ILE-OH) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
Z-Leu-Ile-OH: The Architect of Peptide Aldehyde Inhibitors
The following technical guide details the properties, synthesis, and application of Z-Leu-Ile-OH (N-Benzyloxycarbonyl-L-leucyl-L-isoleucine) as a critical scaffold in the development of peptide aldehyde protease inhibitors.
Technical Guide for Medicinal Chemists & Drug Developers
Executive Summary
Z-Leu-Ile-OH is a protected dipeptide intermediate used primarily as a precursor for synthesizing transition-state analog inhibitors, specifically peptide aldehydes (Z-Leu-Ile-CHO). These derivatives function as potent, reversible inhibitors of cysteine and serine proteases, including calpains , cathepsins , and the 20S proteasome .
While often confused with its structural isomer Z-Ile-Leu-CHO (Gamma-Secretase Inhibitor XII), the Z-Leu-Ile motif offers distinct specificity profiles driven by the P2-P1 hydrophobic interaction within the protease active site. This guide outlines the synthetic transformation of the precursor into its active "warhead" form and details its mechanistic application in biochemical assays.
Chemical Architecture & Mechanism
The Precursor: Z-Leu-Ile-OH
The molecule consists of a leucine residue coupled to an isoleucine residue, N-terminally protected by a carboxybenzyl (Cbz or Z) group.
-
Z-Group (P3/P4 Mimic): The hydrophobic benzyl ring improves cell permeability and often occupies the S3 or S4 subsite of the protease, providing additional binding energy.
-
Leu-Ile Backbone (P2-P1): The aliphatic side chains target proteases with hydrophobic specificity pockets.
-
P2 (Leucine): Fits well into the S2 pocket of calpains and cathepsins.
-
P1 (Isoleucine): Directs the molecule to the catalytic center.
-
The Active Warhead: Peptide Aldehyde
Z-Leu-Ile-OH itself is not the inhibitor. It must be chemically converted to Z-Leu-Ile-CHO (the aldehyde).
-
Mechanism: The aldehyde carbon is electrophilic. It undergoes nucleophilic attack by the active site serine hydroxyl or cysteine thiol of the protease.
-
Transition State Mimicry: This attack forms a reversible hemiacetal (for serine proteases) or thiohemiacetal (for cysteine proteases) adduct, mimicking the tetrahedral transition state of peptide bond hydrolysis.
Mechanistic Pathway Diagram
The following diagram illustrates the binding mechanism of the derived inhibitor Z-Leu-Ile-CHO with a cysteine protease.
Caption: Kinetic pathway of Z-Leu-Ile-CHO inhibiting a cysteine protease via reversible thiohemiacetal formation.
Synthetic Protocol: From Precursor to Potency
The conversion of Z-Leu-Ile-OH to the active aldehyde Z-Leu-Ile-CHO is the critical step in generating the inhibitor. The most reliable method involves the reduction of a Weinreb amide or the oxidation of the corresponding amino alcohol.
Method A: The Weinreb Amide Route (Recommended)
This route prevents over-reduction to the alcohol and minimizes racemization at the sensitive chiral centers.
Reagents:
-
N,O-Dimethylhydroxylamine hydrochloride
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
HOBt (Hydroxybenzotriazole)
-
LiAlH4 (Lithium Aluminum Hydride) or DIBAL-H
Protocol:
-
Coupling: Dissolve Z-Leu-Ile-OH (1 eq) in dry DCM/DMF. Add EDC (1.1 eq), HOBt (1.1 eq), and NMM (N-methylmorpholine, 2 eq). Stir for 15 min at 0°C.
-
Amide Formation: Add N,O-Dimethylhydroxylamine HCl (1.1 eq). Stir overnight at room temperature.
-
Workup: Wash with 1N HCl, sat. NaHCO3, and brine. Dry over Na2SO4 and concentrate to yield Z-Leu-Ile-N(OMe)Me .
-
Reduction: Dissolve the Weinreb amide in dry THF under Argon. Cool to 0°C.
-
Active Step: Add LiAlH4 (0.5 eq) or DIBAL-H (1.2 eq) dropwise. Stir for 30 min.
-
Quench: Carefully quench with KHSO4 (aq) or Fieser workup. Extract with ethyl acetate.
-
Purification: Flash chromatography (Hexane/EtOAc). The aldehyde is unstable; store at -80°C.
Method B: The Alcohol Oxidation Route
Useful if the alcohol intermediate (Z-Leu-Ile-ol) is commercially available or easily accessible.
-
Reduction: React Z-Leu-Ile-OMe (methyl ester) with NaBH4/LiCl in EtOH/THF to yield Z-Leu-Ile-ol .
-
Oxidation: Perform a Dess-Martin Periodinane (DMP) oxidation in DCM.
-
Note: Avoid Swern oxidation if possible due to odor and temperature sensitivity, though it is equally effective.
-
Synthesis Workflow Diagram
Caption: Dual synthetic pathways for converting Z-Leu-Ile-OH into the active aldehyde inhibitor.
Target Profiling & Specificity
While Z-Leu-Ile-CHO is a broad-spectrum inhibitor, its potency varies across protease families.
| Target Protease | Activity | Mechanism | Notes |
| Gamma-Secretase | High | Competitive | Often confused with GSI XII (Z-Ile-Leu-CHO).[1] Z-Leu-Ile-CHO also shows activity but is less cited as "GSI XII". |
| Calpain I (mu) | High | Reversible | Ki values typically in the nanomolar (nM) range. |
| Calpain II (m) | Moderate | Reversible | Slightly lower affinity than Calpain I. |
| 20S Proteasome | High | Chymotrypsin-like | Inhibits the Beta-5 subunit activity. |
| Cathepsin B/L | High | Reversible | Cysteine protease inhibition via thiohemiacetal. |
Technical Note: The GSI XII Distinction
Researchers must distinguish between Z-Leu-Ile-CHO and Z-Ile-Leu-CHO (GSI XII).
-
Z-Ile-Leu-CHO (GSI XII): Specifically optimized for Gamma-secretase inhibition in Alzheimer's research.
-
Z-Leu-Ile-CHO: More commonly used as a general calpain/proteasome inhibitor or a structural probe for S2-S1 specificity studies.
-
Validation: Always verify the sequence via Mass Spectrometry (MS/MS fragmentation) before use in critical assays.
Experimental Protocol: Protease Inhibition Assay
Objective: Determine the IC50 of Z-Leu-Ile-CHO against Calpain I.
-
Preparation:
-
Dissolve Z-Leu-Ile-CHO in 100% DMSO to make a 10 mM stock. Store at -20°C.
-
Prepare Assay Buffer: 50 mM Tris-HCl (pH 7.4), 10 mM CaCl2, 1 mM DTT.
-
-
Substrate:
-
Use a fluorogenic substrate such as Suc-Leu-Tyr-AMC (7-amino-4-methylcoumarin).
-
-
Workflow:
-
Step 1: Dilute inhibitor in buffer to concentrations ranging from 0.1 nM to 10 µM.
-
Step 2: Add 10 µL inhibitor + 80 µL enzyme (Calpain I, 0.5 units/mL) to a black 96-well plate.
-
Step 3: Incubate for 15 min at 25°C to allow equilibrium binding.
-
Step 4: Add 10 µL substrate (50 µM final).
-
Step 5: Monitor fluorescence (Ex 360 nm / Em 460 nm) kinetically for 30 min.
-
-
Analysis:
-
Plot initial velocity (RFU/min) vs. log[Inhibitor].
-
Fit to a sigmoidal dose-response curve to calculate IC50.
-
References
-
PubChem. (2025). Z-Ile-Leu-aldehyde Compound Summary. National Library of Medicine. Retrieved from [Link]
Sources
Methodological & Application
Application Note: Liquid-Phase Synthesis of Z-Leu-Ile-OH
Abstract & Strategic Overview
This application note details the scalable liquid-phase synthesis of Z-Leu-Ile-OH (Benzyloxycarbonyl-L-Leucyl-L-Isoleucine), a critical dipeptide intermediate often used in the development of protease inhibitors and peptidomimetics.
Unlike Solid-Phase Peptide Synthesis (SPPS), which is ideal for long sequences, solution-phase synthesis offers superior scalability and cost-efficiency for short fragments (di- and tripeptides). This protocol utilizes the Mixed Anhydride Method (isobutyl chloroformate/N-methylmorpholine).[1] This strategy is selected for its high reaction rate and cleanliness, provided that temperature is strictly controlled to minimize racemization.
Core Chemical Strategy
-
N-Terminal Protection: Benzyloxycarbonyl (Z or Cbz). This urethane protecting group prevents racemization during activation by inhibiting the formation of 5(4H)-oxazolones.
-
C-Terminal Protection: Methyl Ester (OMe). Provides stability during coupling and is easily removed via mild saponification.
-
Activation Method: Mixed Anhydride (IBCF). Generates a highly reactive intermediate that couples rapidly with the amine component.
Reaction Scheme & Workflow
The synthesis proceeds in two distinct stages: (1) Coupling to form the fully protected dipeptide ester, and (2) Saponification to yield the free acid.
Figure 1: Stepwise chemical transformation from Z-Leu-OH to Z-Leu-Ile-OH via mixed anhydride activation and ester hydrolysis.
Materials & Equipment
Reagents
| Reagent | CAS No. | Role | Purity Req. |
| Z-Leu-OH | 2018-66-8 | Carboxyl Component | >99% (L-isomer) |
| H-Ile-OMe · HCl | 18598-74-8 | Amine Component | >98% |
| Isobutyl Chloroformate (IBCF) | 543-27-1 | Activator | 98% |
| N-Methylmorpholine (NMM) | 109-02-4 | Base | 99% (Dry) |
| Tetrahydrofuran (THF) | 109-99-9 | Solvent | Anhydrous |
| Sodium Hydroxide (1N) | 1310-73-2 | Hydrolysis Base | Standard Soln. |
Equipment
-
Three-neck round-bottom flask (250 mL) with N2 inlet.
-
Low-temperature thermometer (must read down to -20°C).
-
Acetone/Dry Ice bath or Cryocooler.
-
Rotary Evaporator.
-
Separatory funnels.
Experimental Protocol
PART A: Coupling (Synthesis of Z-Leu-Ile-OMe)
Principle: The carboxylic acid of Z-Leu-OH is activated as a mixed anhydride. This species is highly reactive but unstable; it must be generated at -15°C to prevent disproportionation into symmetrical anhydrides and to suppress racemization.
-
Setup: Flame-dry a 250 mL three-neck flask and purge with Nitrogen.
-
Dissolution: Add Z-Leu-OH (10.0 mmol, 2.65 g) and dry THF (50 mL). Stir until fully dissolved.
-
Base Addition: Add NMM (10.0 mmol, 1.1 mL).
-
Activation (CRITICAL STEP):
-
Cool the solution to -15°C using a dry ice/acetone bath.
-
Why? Temperatures above -10°C promote the formation of urethane byproducts and racemization.
-
Add IBCF (10.0 mmol, 1.3 mL) dropwise over 5 minutes.
-
Stir at -15°C for exactly 10 minutes to ensure mixed anhydride formation.
-
-
Preparation of Amine:
-
In a separate vessel, dissolve H-Ile-OMe · HCl (10.0 mmol, 1.82 g) in DMF (10 mL) or THF (20 mL).
-
Add NMM (10.0 mmol, 1.1 mL) to neutralize the hydrochloride salt.
-
Note: Ensure this solution is pre-cooled to 0°C before addition.
-
-
Coupling:
-
Add the neutralized amine solution to the mixed anhydride mixture.
-
Maintain temperature at -15°C for 30 minutes.
-
Allow the reaction to warm to room temperature slowly over 2 hours.
-
-
Workup:
-
Evaporate THF under reduced pressure.
-
Redissolve residue in Ethyl Acetate (EtOAc, 100 mL).
-
Wash Sequence:
-
10% Citric Acid (2 x 30 mL) – Removes unreacted amine/base.
-
Water (1 x 30 mL).
-
5% NaHCO3 (2 x 30 mL) – Removes unreacted acid.
-
Brine (1 x 30 mL).
-
-
Dry over MgSO4, filter, and evaporate to yield crude Z-Leu-Ile-OMe (typically a white solid or viscous oil).
-
PART B: Saponification (Synthesis of Z-Leu-Ile-OH)
Principle: The methyl ester is hydrolyzed using mild base. The Z-group is stable to alkaline hydrolysis, provided the temperature is not excessive.
-
Dissolution: Dissolve the crude Z-Leu-Ile-OMe (from Part A) in Methanol (30 mL).
-
Hydrolysis:
-
Add 1N NaOH (20 mL, ~2 equivalents).
-
Stir at room temperature (20-25°C).
-
Monitor by TLC (System: CHCl3/MeOH 9:1). Disappearance of the ester spot (high Rf) indicates completion (typically 1-2 hours).
-
-
Isolation:
-
Evaporate Methanol (do not evaporate to dryness, just remove the organic solvent).
-
Dilute the remaining aqueous solution with Water (30 mL).
-
Wash with Diethyl Ether (2 x 20 mL) to remove non-polar impurities. Discard the ether layer.
-
-
Precipitation:
-
Cool the aqueous phase to 0°C.
-
Acidify carefully with 1N HCl to pH ~2-3.
-
Observation: The product Z-Leu-Ile-OH will precipitate as a white solid or oil out.
-
-
Extraction (if oil) or Filtration (if solid):
-
If solid: Filter, wash with cold water, and dry in vacuo.
-
If oil: Extract into EtOAc (3 x 30 mL), dry over MgSO4, and evaporate.
-
-
Crystallization: Recrystallize from EtOAc/Petroleum Ether if necessary.
Quality Control & Analytics
To ensure the protocol yielded the correct isomer and high purity, the following analytical methods are required.
| Parameter | Method | Acceptance Criteria |
| Identity | 1H-NMR (DMSO-d6) | Characteristic peaks: Z-aromatic (7.3 ppm), Leu-δ-CH3 (0.8 ppm), Ile-δ-CH3 (0.8 ppm). Absence of OMe singlet (3.6 ppm). |
| Purity | HPLC (C18 Column) | >98% Area (220 nm). Gradient: 5-95% ACN in H2O (0.1% TFA). |
| Racemization | Chiral HPLC | <1% D-Isomer (D-Leu or D-Ile contaminants). |
| Mass Spec | ESI-MS | [M+H]+ calc: 379.22; found: 379.2 ± 0.5. |
Workup Logic Diagram
Figure 2: Purification logic tree ensuring removal of starting materials and isolation of the free acid.
Troubleshooting & Optimization
-
Issue: Gelatinous precipitate during workup.
-
Cause: Peptide aggregation.
-
Solution: Add a small amount of n-Butanol to the organic phase during extraction to break emulsions.
-
-
Issue: Low Yield.
-
Cause: Hydrolysis of the Mixed Anhydride by moisture.
-
Solution: Ensure THF is anhydrous and the reaction is kept strictly under Nitrogen.
-
-
Issue: Racemization detected.
-
Cause: Activation temperature > -10°C or excess base.
-
Solution: Use exactly 1.0 equivalent of NMM. Ensure internal temperature is -15°C before adding IBCF.[2]
-
References
-
Anderson, G. W., Zimmerman, J. E., & Callahan, F. M. (1967). The Use of Esters of N-Hydroxysuccinimide in Peptide Synthesis. Journal of the American Chemical Society. Link (Foundational text on active esters/anhydrides).
- Bodanszky, M. (1993). Principles of Peptide Synthesis. Springer-Verlag. (Standard reference for Mixed Anhydride protocols).
-
Albertson, N. F. (1962). Synthesis of Peptides with Mixed Anhydrides. Organic Reactions. Link
-
PubChem Compound Summary. (2024). Z-Leu-OH and Isoleucine Properties. National Library of Medicine. Link
-
Sigma-Aldrich. (2024). Product Specification: Z-Leu-OH. Link
Sources
Application Notes and Protocols for Utilizing Z-Leu-Ile-OH in Aminopeptidase Assays
Introduction: The Critical Role of Aminopeptidases and the Utility of Z-Leu-Ile-OH
Aminopeptidases are a ubiquitous class of exopeptidases that play a crucial role in various physiological processes by catalyzing the cleavage of amino acids from the N-terminus of peptides and proteins.[1] Their functions are diverse, ranging from protein maturation and degradation to the regulation of bioactive peptides, making them significant targets in drug discovery and diagnostics. The accurate measurement of aminopeptidase activity is paramount for understanding their biological function and for screening potential inhibitors.
The choice of substrate is a critical determinant for a successful aminopeptidase assay. While chromogenic and fluorogenic substrates are widely used for their convenience, they are not always suitable for certain applications or may exhibit substrate specificity that does not align with the enzyme of interest. N-benzyloxycarbonyl (Z)-protected dipeptides, such as Z-Leu-Ile-OH, offer a valuable alternative for probing the activity of aminopeptidases that recognize dipeptidyl moieties. The Z-group masks the N-terminus of the dipeptide, preventing its cleavage by aminopeptidases that act on single amino acids and directing the enzymatic activity to the peptide bond between the two amino acid residues.
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of Z-Leu-Ile-OH as a substrate in aminopeptidase assays. We will delve into the principles of the assay, provide detailed, step-by-step protocols for two robust detection methods—the ninhydrin and fluorescamine assays—and offer insights into data interpretation and troubleshooting.
Principle of the Assay: Unmasking the N-terminus for Detection
The core principle of the aminopeptidase assay using Z-Leu-Ile-OH lies in the enzymatic cleavage of the peptide bond between Leucine (Leu) and Isoleucine (Ile). The N-terminal Z-group protects the Leucine residue from cleavage by aminopeptidases that remove single N-terminal amino acids. Instead, the assay is designed to measure the activity of aminopeptidases that can hydrolyze the internal peptide bond of this protected dipeptide.
Upon enzymatic cleavage, the N-terminus of the Isoleucine residue is exposed. This newly formed primary amine can then be detected and quantified using colorimetric or fluorometric methods. This application note will focus on two such classic and reliable methods:
-
Ninhydrin Assay: Ninhydrin reacts with primary amines at elevated temperatures to produce a deep purple-colored compound known as Ruhemann's purple, which can be quantified spectrophotometrically at 570 nm.[2][3]
-
Fluorescamine Assay: Fluorescamine is a non-fluorescent compound that reacts rapidly with primary amines at room temperature to form a highly fluorescent product, which can be measured with a fluorometer (excitation ~390 nm, emission ~475 nm).[4][5]
Both methods offer a sensitive means to quantify the enzymatic activity by measuring the rate of product formation.
Enzymatic Cleavage of Z-Leu-Ile-OH
The enzymatic reaction at the heart of this assay is the hydrolysis of the peptide bond in Z-Leu-Ile-OH by an aminopeptidase. This process liberates the C-terminal isoleucine, exposing its primary amine group, which is the target for detection.
Figure 1: Enzymatic cleavage of Z-Leu-Ile-OH by an aminopeptidase.
Experimental Protocols
This section provides detailed, step-by-step protocols for performing an aminopeptidase assay using Z-Leu-Ile-OH as the substrate. Two alternative detection methods are presented: the Ninhydrin Assay and the Fluorescamine Assay.
Materials and Reagents
-
Substrate: Z-Leu-Ile-OH
-
Enzyme: Purified or partially purified aminopeptidase (e.g., Aminopeptidase N)
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.5
-
Ninhydrin Reagent (for Ninhydrin Assay): Dissolve 0.35 g of ninhydrin in 100 ml of ethanol or a 1:1 mixture of acetone/butanol.[2]
-
Diluent Solvent (for Ninhydrin Assay): Mix equal volumes of water and n-propanol.[2]
-
Fluorescamine Stock Solution (for Fluorescamine Assay): 1.5 mg/mL in acetone (prepare fresh).[5]
-
Borate Buffer (for Fluorescamine Assay): 0.2 M, pH 9.0.
-
Standard: Isoleucine (for generating a standard curve)
-
Microplate reader (for absorbance or fluorescence)
-
96-well plates (clear for ninhydrin, black for fluorescamine)
-
Water bath or heating block
Protocol 1: Aminopeptidase Assay with Ninhydrin Detection
This protocol is a robust and cost-effective method for determining aminopeptidase activity.
1. Preparation of Standard Curve: a. Prepare a stock solution of Isoleucine (e.g., 1 mM) in the assay buffer. b. Perform serial dilutions to create a range of standard concentrations (e.g., 0, 50, 100, 200, 400, 600, 800, 1000 µM). c. Add a fixed volume (e.g., 50 µL) of each standard to separate wells of a 96-well plate.
2. Enzymatic Reaction: a. Prepare the reaction mixture in each well by adding:
- 50 µL of Assay Buffer
- 10 µL of Z-Leu-Ile-OH solution (prepare in assay buffer to the desired final concentration, e.g., 1 mM) b. Pre-incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for 5 minutes. c. Initiate the reaction by adding 10 µL of the aminopeptidase solution to each well (except for the blank, where assay buffer is added). d. Incubate the plate at the optimal temperature for a specific time period (e.g., 30 minutes). The incubation time should be optimized to ensure the reaction is in the linear range. e. Stop the reaction by adding a stopping agent, such as 10 µL of 1 M HCl, or by proceeding directly to the ninhydrin detection step which involves heating that will denature the enzyme.
3. Ninhydrin Detection: a. To each well (standards and samples), add 50 µL of the ninhydrin reagent. b. Seal the plate and heat it in a boiling water bath or on a heating block at 100°C for 10-20 minutes.[6] c. Cool the plate to room temperature. d. Add 100 µL of the diluent solvent to each well and mix thoroughly. e. Measure the absorbance at 570 nm using a microplate reader.
4. Data Analysis: a. Subtract the absorbance of the blank (no enzyme) from all sample readings. b. Plot the absorbance of the isoleucine standards against their concentrations to generate a standard curve. c. Determine the concentration of the released isoleucine in the enzymatic reaction samples using the standard curve. d. Calculate the aminopeptidase activity, typically expressed as µmol of product formed per minute per mg of enzyme.
Figure 2: Workflow for the Ninhydrin Detection Protocol.
Protocol 2: Aminopeptidase Assay with Fluorescamine Detection
This protocol offers higher sensitivity and is performed at room temperature, which can be advantageous for heat-labile enzymes.
1. Preparation of Standard Curve: a. Prepare a stock solution and serial dilutions of Isoleucine as described in the ninhydrin protocol. b. Add a fixed volume (e.g., 50 µL) of each standard to separate wells of a black 96-well plate.
2. Enzymatic Reaction: a. Follow the same procedure for the enzymatic reaction as outlined in the ninhydrin protocol (steps 2a to 2e). It is crucial to stop the reaction effectively before adding the fluorescamine reagent.
3. Fluorescamine Detection: a. To each well (standards and samples), add 100 µL of Borate Buffer, pH 9.0. b. Rapidly add 50 µL of the freshly prepared fluorescamine stock solution to each well while mixing. It is important to add the fluorescamine solution quickly as it hydrolyzes rapidly in aqueous solutions.[5] c. Incubate the plate at room temperature for 5-10 minutes in the dark. d. Measure the fluorescence using a microplate reader with an excitation wavelength of approximately 390 nm and an emission wavelength of approximately 475 nm.[4]
4. Data Analysis: a. Perform data analysis as described in the ninhydrin protocol, using fluorescence intensity instead of absorbance.
Figure 3: Workflow for the Fluorescamine Detection Protocol.
Data Interpretation and Troubleshooting
A successful aminopeptidase assay with Z-Leu-Ile-OH requires careful optimization and data interpretation.
Determining Kinetic Parameters
To characterize the interaction between the aminopeptidase and Z-Leu-Ile-OH, it is essential to determine the Michaelis-Menten kinetic parameters, Km and Vmax. This is achieved by measuring the initial reaction velocity at various substrate concentrations.
| Parameter | Description | Experimental Approach |
| Km (Michaelis Constant) | The substrate concentration at which the reaction rate is half of Vmax. It is an indicator of the affinity of the enzyme for the substrate. | Perform the assay with a range of Z-Leu-Ile-OH concentrations and measure the initial velocity for each. Plot the initial velocity against the substrate concentration and fit the data to the Michaelis-Menten equation. |
| Vmax (Maximum Velocity) | The maximum rate of the reaction when the enzyme is saturated with the substrate. | Determined from the Michaelis-Menten plot. |
| kcat (Turnover Number) | The number of substrate molecules converted to product per enzyme molecule per unit of time. | Calculated as Vmax / [E], where [E] is the total enzyme concentration. |
| kcat/Km (Catalytic Efficiency) | A measure of the overall efficiency of the enzyme. | Calculated from the determined kcat and Km values. |
Table 1: Key Kinetic Parameters for Enzyme Characterization.
Troubleshooting Common Issues
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High background signal | - Contamination of reagents with primary amines.- Spontaneous hydrolysis of the substrate. | - Use high-purity reagents and freshly prepared solutions.- Run a no-enzyme control to assess the rate of spontaneous hydrolysis and subtract it from the sample values. |
| Low or no enzyme activity | - Inactive enzyme.- Sub-optimal assay conditions (pH, temperature).- Presence of inhibitors in the sample. | - Verify enzyme activity with a known positive control substrate.- Optimize pH and temperature for the specific aminopeptidase.- Dialyze or desalt the enzyme preparation to remove potential inhibitors. |
| Non-linear reaction progress | - Substrate depletion.- Product inhibition.- Enzyme instability. | - Use a lower enzyme concentration or a shorter incubation time.- Measure initial velocities.- Assess enzyme stability under assay conditions. |
| Poor reproducibility | - Inaccurate pipetting.- Inconsistent incubation times or temperatures.- Instability of reagents. | - Use calibrated pipettes and ensure proper mixing.- Maintain precise control over reaction conditions.- Prepare fresh reagents as needed, especially the fluorescamine solution. |
Table 2: Troubleshooting Guide for Aminopeptidase Assays with Z-Leu-Ile-OH.
Conclusion
Z-Leu-Ile-OH serves as a valuable substrate for the characterization of aminopeptidase activity, particularly for enzymes with a preference for dipeptidyl moieties. The ninhydrin and fluorescamine-based detection methods detailed in this application note provide robust and sensitive means to quantify the enzymatic cleavage of this substrate. By following these protocols and considering the principles of enzyme kinetics and potential troubleshooting strategies, researchers can confidently and accurately measure aminopeptidase activity, paving the way for a deeper understanding of their biological roles and the development of novel therapeutics.
References
-
Aryal, S. (2022, May 19). Ninhydrin Test- Definition, Principle, Procedure, Result, Uses. Microbe Notes. Retrieved from [Link]
- Taylor, A. (1996). Aminopeptidase N. In Handbook of Proteolytic Enzymes (pp. 333-337). Academic Press.
- Arima, J., Hatanaka, T., & Abe, K. (2006). Dipeptide Synthesis by an Aminopeptidase from Streptomyces septatus TH-2 and Its Application to Synthesis of Biologically Active Peptides. Applied and Environmental Microbiology, 72(7), 4935–4941.
-
Arima, J., Hatanaka, T., & Abe, K. (2006). Dipeptide Synthesis by an Aminopeptidase from Streptomyces septatus TH-2 and Its Application to Synthesis of Biologically Active Peptides. PMC. Retrieved from [Link]
- Al-Fageh, M. A., & Al-Haj, H. A. (2022). Strategies for Improving Peptide Stability and Delivery. Pharmaceuticals, 15(10), 1290.
- Stauß, S., Ruser, A., & Richling, E. (2021). The Ninhydrin Reaction Revisited: Optimisation and Application for Quantification of Free Amino Acids. Molecules, 26(21), 6439.
-
ResearchGate. (2018). Mesoporous zeolites as enzyme carriers: Synthesis, characterization, and application in biocatalysis. Retrieved from [Link]
- Wickström, M., et al. (2017). The Rational Design of Therapeutic Peptides for Aminopeptidase N using a Substrate-Based Approach. Scientific Reports, 7, 1418.
- Li, P., et al. (2013). Structure guided RP-HPLC chromatography of diastereomeric α-helical peptide analogs substituted with single amino acid stereoisomers.
-
ResearchGate. (2016). Effects of temperature on stability and rate of dipeptide synthesis by.... Retrieved from [Link]
-
ResearchGate. (2024). Optimisation of the ninhydrin and hydrindantin concentration. Retrieved from [Link]
-
ResearchGate. (2017). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Retrieved from [Link]
- Forlani, G., et al. (2020).
- Chen, L., et al. (2012). Structural basis for multifunctional roles of mammalian aminopeptidase N. Proceedings of the National Academy of Sciences, 109(44), 17966-17971.
-
Science.gov. (n.d.). semi-preparative hplc separation: Topics by Science.gov. Retrieved from [Link]
-
Aapptec. (n.d.). Handling and Storage of Peptides - FAQ. Retrieved from [Link]
- Lee, K. Y., et al. (2016). Effects of temperature, pH and counterions on the stability of peptide amphiphile nanofiber structures.
- Friedman, M. (1977). Mechanism of the ninhydrin reaction.
- De Meester, I., et al. (2003). Kinetic investigation of human dipeptidyl peptidase II (DPPII)-mediated hydrolysis of dipeptide derivatives and its identification as quiescent cell proline dipeptidase (QPP)/dipeptidyl peptidase 7 (DPP7). Biochemical Journal, 376(Pt 2), 403–411.
- Held, P. (2006). Fluorimetric Quantitation of Protein using the Reactive Compound Fluorescamine.
- Valentine, S. J., & Clemmer, D. E. (1997). Resolving Isomeric Peptide Mixtures: A Combined HPLC/Ion Mobility-TOFMS Analysis of a 4000-Component Combinatorial. Journal of the American Society for Mass Spectrometry, 8(10), 977-981.
- Shock, E. L. (1992). Stability of peptides in high-temperature aqueous solutions. Geochimica et Cosmochimica Acta, 56(9), 3481-3491.
- Domínguez-García, I., et al. (2022). Modified throughput ninhydrin method for the qualitative assessment of dietary protein absorption in pig plasma. Scientific Reports, 12(1), 17973.
- Malthouse, J. P. G., et al. (2023).
-
Interchim. (n.d.). Fluorescamine. Retrieved from [Link]
Sources
- 1. scbt.com [scbt.com]
- 2. microbenotes.com [microbenotes.com]
- 3. Modified throughput ninhydrin method for the qualitative assessment of dietary protein absorption in pig plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. interchim.fr [interchim.fr]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. benchchem.com [benchchem.com]
Application Note: Precision Preparation of Z-Leu-Ile-OH Stock Solutions in DMSO
Introduction
Z-Leu-Ile-OH (Carbobenzoxy-L-leucyl-L-isoleucine) is a hydrophobic dipeptide derivative widely used in protease research, specifically as a substrate analog or competitive inhibitor intermediate. The presence of the N-terminal Benzyloxycarbonyl (Z or Cbz) group, combined with the hydrophobic side chains of Leucine and Isoleucine, renders this compound sparingly soluble in aqueous buffers.
Successful application in bioassays requires the preparation of a stable, high-concentration stock solution in an organic solvent compatible with cellular and enzymatic systems. Dimethyl Sulfoxide (DMSO) is the industry standard due to its high dielectric constant and ability to solubilize hydrophobic peptides. However, DMSO is hygroscopic; moisture absorption can induce precipitation and degrade stock integrity. This guide details a rigorous protocol to mitigate these risks.
Compound Profile[1][2][3][4]
-
Solubility: Soluble in DMSO, DMF, Methanol. Insoluble in water.
Pre-Formulation Considerations
Solvent Quality
The quality of DMSO is the single most critical variable. Standard laboratory-grade DMSO often contains trace water, which can nucleate precipitation of hydrophobic peptides.
-
Requirement: Use Anhydrous DMSO (≥99.9%, Molecular Biology Grade).
-
Handling: Use a fresh bottle or one stored over molecular sieves. DMSO freezes at ~18.5°C; ensure it is fully liquid before use.
Equipment Preparation
-
Vials: Use amber borosilicate glass vials with PTFE-lined caps to prevent leaching and photodegradation.
-
Weighing: Use an analytical balance with 0.01 mg readability. Static electricity can cause peptide powder to scatter; use an anti-static gun if available.
Protocol: Preparation of Stock Solution
Molarity Calculations
To ensure reproducibility, prepare stock solutions at standardized concentrations (e.g., 10 mM or 25 mM). The table below outlines the mass-to-volume ratios based on the molecular weight of 378.46 g/mol .
| Target Concentration | Peptide Mass (mg) | DMSO Volume (µL) | Final Volume (µL) |
| 10 mM | 1.0 mg | ~264 µL | 264.2 µL |
| 10 mM | 5.0 mg | ~1321 µL | 1321.1 µL |
| 25 mM | 1.0 mg | ~105 µL | 105.7 µL |
| 25 mM | 5.0 mg | ~528 µL | 528.5 µL |
| 50 mM | 10.0 mg | ~528 µL | 528.5 µL |
Note: For highest accuracy, weigh the peptide first, then calculate the required solvent volume:
Workflow Diagram
Figure 1: Step-by-step workflow for the preparation of Z-Leu-Ile-OH stock solutions.
Step-by-Step Procedure
-
Equilibration: Remove the lyophilized peptide vial from the freezer and allow it to warm to room temperature (approx. 20 mins) before opening. This prevents atmospheric moisture from condensing on the cold powder.
-
Weighing: Tare a clean amber vial. Weigh the desired amount of Z-Leu-Ile-OH (e.g., 5 mg). Record the exact mass to 0.1 mg precision.
-
Solvent Addition: Calculate the required volume of DMSO using the formula above. Add the DMSO directly to the center of the vial, ensuring the powder is fully submerged.
-
Dissolution:
-
Cap the vial tightly.
-
Vortex vigorously for 30 seconds.
-
If particulates remain: Sonicate in a water bath for 1-2 minutes. Ensure the water bath temperature does not exceed 30°C to prevent peptide degradation.
-
-
Quality Control (QC): Hold the vial up to a light source. The solution must be completely clear and colorless. Any turbidity indicates incomplete dissolution or moisture contamination.
Storage and Stability
Peptides in solution are less stable than lyophilized powders. To maximize shelf life:
-
Aliquoting: Divide the master stock into single-use aliquots (e.g., 50 µL) to avoid repeated freeze-thaw cycles. Freeze-thaw cycles introduce moisture and promote aggregation.
-
Temperature: Store aliquots at -20°C for up to 1 month, or -80°C for up to 6 months.
-
Environment: Store vials in a sealed container with a desiccant pack (silica gel) to maintain a dry environment.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Solution is cloudy/turbid | Incomplete dissolution or water contamination. | 1. Sonicate for 5 mins.2. Add more DMSO (dilute to lower concentration).3. Check DMSO source for water content.[7][8][9] |
| Gel formation | High concentration led to intermolecular H-bonding. | Dilute the stock further. Add a small amount of chaotrope (e.g., Urea) only if compatible with downstream assay. |
| Precipitation upon dilution | "Crashing out" in aqueous buffer. | When using in assay, add the DMSO stock dropwise to the vortexing buffer. Ensure final DMSO concentration <1% (or as tolerated by cells).[10] |
References
-
GenScript. (2023). Peptide Solubility Guidelines: Handling Hydrophobic Sequences. Retrieved from [Link]
Sources
- 1. DL-LEUCYL-GLYCINE | 615-82-7 [chemicalbook.com]
- 2. Methyl L-isoleucinate | CAS#:2577-46-0 | Chemsrc [chemsrc.com]
- 3. Z-Leu-ONp | CAS#:1738-87-0 | Chemsrc [chemsrc.com]
- 4. Z-LEU-ILE-OH synthesis - chemicalbook [chemicalbook.com]
- 5. DL-ALANYL-DL-VALINE | 1999-46-8 [chemicalbook.com]
- 6. 42537-96-2|Z-Leu-Ile-OH|BLD Pharm [bldpharm.com]
- 7. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 8. 二甲基亚砜 Molecular Biology | Sigma-Aldrich [sigmaaldrich.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. biocat.com [biocat.com]
Synthesis of peptide aldehydes starting from Z-Leu-Ile-OH
Application Note: Synthesis of Z-Leu-Ile-Aldehyde
A Guide to C-Terminal Peptide Aldehyde Synthesis via Activation-Reduction and Reduction-Oxidation Pathways
Abstract
Peptide aldehydes are a pivotal class of compounds in drug discovery and chemical biology, primarily recognized for their potent inhibitory activity against various protease enzymes, such as cysteine and serine proteases.[1] Their electrophilic aldehyde moiety acts as a transition-state analog, forming a reversible hemiacetal adduct with the active site's catalytic residue.[1] The synthesis of these molecules, however, presents a significant chemical challenge: the selective conversion of a C-terminal carboxylic acid to a highly reactive aldehyde without causing racemization or over-reduction. This application note provides a detailed guide for researchers on the synthesis of a model peptide aldehyde, Z-Leu-Ile-H, starting from the N-protected dipeptide Z-Leu-Ile-OH. Two robust and field-proven synthetic strategies are presented in detail: (1) an Activation-Reduction pathway via a Weinreb amide intermediate and (2) a Reduction-Oxidation sequence via a peptide alcohol intermediate. Each protocol is accompanied by mechanistic insights, quantitative data tables, and expert advice to ensure reproducibility and high yield.
Strategic Overview: Converting a Peptide Acid to a Peptide Aldehyde
The direct reduction of a carboxylic acid to an aldehyde is notoriously difficult in the presence of other reducible functional groups (like the carbamate Z-group) and is prone to over-reduction to the primary alcohol.[2][3] Therefore, a multi-step strategy is required. The choice between the two primary pathways described herein depends on reagent availability, scale, and the specific sensitivities of the peptide sequence.
-
Pathway I: Activation-Reduction via Weinreb Amide. This is often considered the more elegant and controlled approach. The carboxylic acid is first converted to an N-methoxy-N-methyl amide (Weinreb amide).[4][5] This intermediate forms a stable, chelated tetrahedral intermediate upon reaction with a hydride reagent, which resists the second hydride addition that would lead to the alcohol.[4] Subsequent acidic workup hydrolyzes this intermediate to furnish the aldehyde directly.
-
Pathway II: Reduction-Oxidation via Peptide Alcohol. This is a reliable, albeit longer, alternative. The carboxylic acid is first exhaustively reduced to the corresponding stable primary alcohol using a strong reducing agent. This alcohol is then carefully oxidized back to the aldehyde using a mild and selective oxidizing agent that will not affect other parts of the peptide.[6]
The following diagram illustrates the two distinct synthetic routes starting from the common precursor, Z-Leu-Ile-OH.
Figure 1: High-level workflow comparing the two synthetic pathways for the preparation of Z-Leu-Ile-Aldehyde.
Pathway I: Synthesis via Weinreb Amide Intermediate
This method offers excellent control and generally high yields, preventing the formation of the alcohol byproduct.
Protocol 2.1: Formation of Z-Leu-Ile-Weinreb Amide
Principle: The carboxylic acid is activated using standard peptide coupling reagents and then reacted with N,O-dimethylhydroxylamine hydrochloride in the presence of a base to form the stable amide intermediate.
| Reagent/Material | Molar Eq. | MW ( g/mol ) | Amount (for 1 mmol scale) | Purpose |
| Z-Leu-Ile-OH | 1.0 | 392.48 | 392.5 mg | Starting Peptide Acid |
| EDC•HCl | 1.2 | 191.70 | 230 mg | Carbodiimide Coupling Agent |
| HOBt | 1.2 | 135.13 | 162 mg | Racemization Suppressant |
| N,O-Dimethylhydroxylamine•HCl | 1.5 | 97.54 | 146 mg | Amide Formation |
| N-Methylmorpholine (NMM) | 3.5 | 101.15 | 390 µL | Organic Base |
| Anhydrous DMF | - | - | 10 mL | Solvent |
Step-by-Step Methodology:
-
Dissolution: Dissolve Z-Leu-Ile-OH (1.0 eq) in anhydrous DMF (10 mL) in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (N₂ or Ar). Cool the solution to 0 °C in an ice bath.
-
Activation: Add HOBt (1.2 eq) and EDC•HCl (1.2 eq) to the cooled solution. Stir for 20 minutes at 0 °C. Expert Insight: Pre-activation ensures the formation of the HOBt-ester, which minimizes side reactions and reduces racemization risk.
-
Base and Amine Addition: In a separate vial, dissolve N,O-dimethylhydroxylamine•HCl (1.5 eq) in a minimal amount of DMF and add NMM (3.5 eq). Add this mixture dropwise to the reaction flask at 0 °C.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir overnight (12-16 hours).
-
Monitoring: Monitor the reaction progress using TLC (e.g., 10% MeOH in CH₂Cl₂) or LC-MS until the starting material is consumed.
-
Workup:
-
Dilute the reaction mixture with ethyl acetate (50 mL).
-
Wash sequentially with 5% citric acid (2 x 20 mL), saturated NaHCO₃ (2 x 20 mL), and brine (1 x 20 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: The crude product can often be used directly in the next step. If necessary, purify by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes).
Protocol 2.2: Reduction of Weinreb Amide to Z-Leu-Ile-Aldehyde
Principle: A mild hydride source, such as Lithium Aluminum Hydride (LiAlH₄), reduces the Weinreb amide. The reaction must be performed at low temperatures to ensure the stability of the intermediate and prevent cleavage of the Z-group.
Figure 2: Mechanism of Weinreb amide reduction, highlighting the stable chelated intermediate.
| Reagent/Material | Molar Eq. | MW ( g/mol ) | Amount (for 1 mmol scale) | Purpose |
| Z-Leu-Ile-Weinreb Amide | 1.0 | 435.56 | 435.6 mg | Substrate |
| LiAlH₄ (1.0 M in THF) | 1.5 | 37.95 | 1.5 mL | Reducing Agent |
| Anhydrous THF | - | - | 15 mL | Solvent |
| 1 M KHSO₄ or Rochelle's Salt | - | - | As needed | Quenching Agent |
Step-by-Step Methodology:
-
Setup: Dissolve the Z-Leu-Ile-Weinreb amide (1.0 eq) in anhydrous THF (15 mL) under an inert atmosphere. Cool the solution to -78 °C using a dry ice/acetone bath.
-
Reduction: Add the LiAlH₄ solution (1.5 eq) dropwise over 20 minutes, ensuring the internal temperature does not rise above -70 °C. Critical Step: Slow addition at very low temperature is essential to prevent over-reduction and side reactions.
-
Reaction: Stir the mixture at -78 °C for 1 hour.
-
Quenching: Quench the reaction by carefully and slowly adding 1 M KHSO₄ solution dropwise at -78 °C until gas evolution ceases. Alternatively, a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate) can be used, which often results in a more easily filterable mixture.
-
Workup: Allow the mixture to warm to room temperature. Dilute with ethyl acetate (30 mL) and filter through a pad of Celite® to remove aluminum salts, washing the pad with additional ethyl acetate.
-
Extraction: Transfer the filtrate to a separatory funnel, wash with brine, dry the organic layer over Na₂SO₄, and concentrate under reduced pressure. The crude Z-Leu-Ile-H is now ready for purification.
Pathway II: Synthesis via Reduction-Oxidation Sequence
This pathway is an excellent alternative if issues arise with the Weinreb amide formation or if the required reagents are more readily available.
Protocol 3.1: Reduction of Z-Leu-Ile-OH to Z-Leu-Ile-ol
Principle: A strong, non-selective reducing agent like Borane-tetrahydrofuran complex (BH₃•THF) is used to fully reduce the carboxylic acid to the corresponding primary alcohol.
| Reagent/Material | Molar Eq. | MW ( g/mol ) | Amount (for 1 mmol scale) | Purpose |
| Z-Leu-Ile-OH | 1.0 | 392.48 | 392.5 mg | Starting Peptide Acid |
| BH₃•THF (1.0 M in THF) | 2.5 | - | 2.5 mL | Reducing Agent |
| Anhydrous THF | - | - | 10 mL | Solvent |
| Methanol | - | - | As needed | Quenching Agent |
Step-by-Step Methodology:
-
Setup: Dissolve Z-Leu-Ile-OH (1.0 eq) in anhydrous THF (10 mL) under an inert atmosphere and cool to 0 °C.
-
Reduction: Add the BH₃•THF solution (2.5 eq) dropwise. After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours.
-
Monitoring: Monitor by TLC or LC-MS for the disappearance of the starting material.
-
Quenching: Cool the reaction back to 0 °C and quench by the very slow, dropwise addition of methanol until gas evolution stops. Safety Note: The quenching of excess borane is highly exothermic and releases hydrogen gas. Perform with extreme caution.
-
Workup: Concentrate the mixture under reduced pressure. Co-evaporate with methanol (3 x 10 mL) to remove borate esters. Dissolve the residue in ethyl acetate, wash with 1 M HCl, saturated NaHCO₃, and brine. Dry over Na₂SO₄ and concentrate to yield the crude peptide alcohol, Z-Leu-Ile-ol.
Protocol 3.2: Oxidation with Dess-Martin Periodinane (DMP)
Principle: Dess-Martin Periodinane is a hypervalent iodine compound that provides a mild, fast, and highly selective method for oxidizing primary alcohols to aldehydes at room temperature.[7][8] It avoids the use of toxic heavy metals and harsh conditions.[8]
| Reagent/Material | Molar Eq. | MW ( g/mol ) | Amount (for 1 mmol scale) | Purpose |
| Z-Leu-Ile-ol | 1.0 | 378.50 | 378.5 mg | Substrate |
| Dess-Martin Periodinane (DMP) | 1.5 | 424.14 | 636 mg | Oxidizing Agent |
| Anhydrous CH₂Cl₂ (DCM) | - | - | 15 mL | Solvent |
| NaHCO₃ (optional) | 2.0 | 84.01 | 168 mg | Acid Scavenger |
Step-by-Step Methodology:
-
Setup: Dissolve the crude Z-Leu-Ile-ol (1.0 eq) in anhydrous CH₂Cl₂ (15 mL) under an inert atmosphere. If the peptide is sensitive to acid, add NaHCO₃ (2.0 eq) to buffer the acetic acid byproduct generated during the reaction.[8]
-
Oxidation: Add DMP (1.5 eq) in one portion at room temperature.
-
Reaction: Stir the mixture for 1-2 hours. The reaction is typically rapid.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Quenching: Quench the reaction by adding a 1:1 mixture of saturated NaHCO₃ and 10% Na₂S₂O₃ solution (20 mL). Stir vigorously for 30 minutes until both layers are clear.
-
Workup: Separate the layers and extract the aqueous layer with CH₂Cl₂ (2 x 15 mL). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure to yield the crude Z-Leu-Ile-H.
Purification and Characterization
Regardless of the synthetic pathway chosen, the final crude product requires purification and rigorous characterization to confirm its identity and purity.
Protocol 4.1: Purification by RP-HPLC
Principle: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard method for purifying peptides.[9] It separates the target peptide aldehyde from impurities based on hydrophobicity.
-
System: Preparative HPLC system with a C18 column.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
Gradient: A typical gradient would be 30-90% Mobile Phase B over 30 minutes, but this must be optimized for the specific compound.
-
Detection: UV detection at 210-220 nm.[9]
-
Post-Purification: Pool the fractions containing the pure product (as determined by analytical HPLC) and lyophilize (freeze-dry) to obtain a white, fluffy solid.
Protocol 4.2: Structural Verification
The structure and purity of the final product, Z-Leu-Ile-H, must be confirmed.
| Analysis Technique | Expected Result for Z-Leu-Ile-H |
| ¹H NMR (in CDCl₃ or DMSO-d₆) | Aldehyde Proton (CHO): Singlet or doublet at δ 9.4 - 9.8 ppm.[10][11]Z-group Protons: Phenyl protons at δ ~7.3 ppm, CH₂ at δ ~5.1 ppm.Peptide Backbone: α-protons, side-chain protons in their expected regions. |
| ¹³C NMR | Aldehyde Carbonyl (C=O): Signal at δ 195 - 205 ppm.[10][11]Z-group Carbonyl: Signal at δ ~156 ppm.Amide Carbonyls: Signals at δ ~170-175 ppm. |
| High-Resolution MS (ESI+) | Calculated m/z for C₂₀H₃₀N₂O₄ [M+H]⁺: 379.2227Found: Within 5 ppm of calculated mass. |
| Analytical HPLC | A single major peak indicating >95% purity. |
Troubleshooting and Key Insights
-
Racemization: The α-carbon of the C-terminal isoleucine is susceptible to epimerization, especially under basic conditions or during activation. Using HOBt during coupling and avoiding strong bases or prolonged heating helps mitigate this risk.
-
Over-reduction: This is the primary challenge when reducing the carboxylic acid or its derivatives. For Pathway I, strict adherence to low temperatures (-78 °C) is critical. For Pathway II, ensuring the first step goes to completion (full reduction to the alcohol) is key, as any remaining acid will not be oxidized by DMP.
-
Aldehyde Instability: Peptide aldehydes can be prone to oxidation (to the carboxylic acid) or hydration/oligomerization. It is best to store the purified product as a lyophilized solid under an inert atmosphere at -20 °C or below and use it promptly after dissolution.
-
DMP Workup: The workup after a DMP oxidation can sometimes result in emulsions. Filtering the quenched reaction mixture through Celite® before the aqueous workup can be beneficial.
References
-
Moulin, A., Martinez, J., & Fehrentz, J. A. (2007). Synthesis of peptide aldehydes. Journal of Peptide Science, 13(1), 1–15. [Link]
-
Nielsen, J., & Lyngsø, K. O. (1996). N-Terminal Peptide Aldehydes as Electrophiles in Combinatorial Solid Phase Synthesis of Novel Peptide Isosteres. Journal of the American Chemical Society, 118(51), 13040-13045. [Link]
-
Hilpert, H., et al. (2006). An Efficient Method for the Synthesis of Peptide Aldehyde Libraries Employed in the Discovery of Reversible SARS Coronavirus Main Protease (SARS-CoV Mpro) Inhibitors. ChemBioChem, 7(10), 1645-1649. [Link]
-
Ono, S., et al. (2009). Practical synthesis of peptide C-terminal aldehyde on a solid support. Bioorganic & Medicinal Chemistry Letters, 19(1), 246-249. [Link]
-
Weinreb, S. M., & Nahm, S. (1981). N-methoxy-N-methylamides as effective acylating agents. Tetrahedron Letters, 22(39), 3815-3818. [Link]
-
LibreTexts. (2023). 19.14: Spectroscopy of Aldehydes and Ketones. Chemistry LibreTexts. [Link]
-
Organic Chemistry Portal. (n.d.). Reduction of carboxyl compounds to aldehydes. [Link]
-
Chemistry Steps. (n.d.). Reducing Carboxylic Acids to Aldehydes. [Link]
-
Dess, D. B., & Martin, J. C. (1983). Readily accessible 12-I-5 oxidant for the conversion of primary and secondary alcohols to aldehydes and ketones. Journal of Organic Chemistry, 48(22), 4155–4156. [Link]
-
Fiveable. (n.d.). Spectroscopy of Aldehydes and Ketones. Organic Chemistry Class Notes. [Link]
-
Chemistry Steps. (n.d.). DIBAL Reducing Agent. [Link]
-
Wikipedia. (n.d.). Dess–Martin oxidation. [Link]
-
Organic Synthesis. (n.d.). Alcohol to Aldehyde/Ketone using Dess-Martin Periodinane (DMP). [Link]
-
Pal, A., et al. (2020). Aza-peptide aldehydes and ketones: synthesis and evaluation as human 20S proteasome inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1683-1693. [Link]
Sources
- 1. Practical synthesis of peptide C-terminal aldehyde on a solid support - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Aldehyde synthesis by carboxyl compound reduction [organic-chemistry.org]
- 3. Reducing Carboxylic Acids to Aldehydes - Chemistry Steps [chemistrysteps.com]
- 4. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
- 5. Converting Amides to Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]
- 6. An Efficient Method for the Synthesis of Peptide Aldehyde Libraries Employed in the Discovery of Reversible SARS Coronavirus Main Protease (SARS‐CoV Mpro) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]
- 9. bachem.com [bachem.com]
- 10. fiveable.me [fiveable.me]
- 11. chem.libretexts.org [chem.libretexts.org]
Application Note: Z-Leu-Ile-OH as a Calibration Standard for Hydrophobic Peptides in Reversed-Phase HPLC
Abstract
This application note provides a comprehensive guide for the use of N-Carbobenzoxy-L-leucyl-L-isoleucine (Z-Leu-Ile-OH) as a calibration standard for the analysis of hydrophobic peptides by reversed-phase high-performance liquid chromatography (RP-HPLC). The inherent hydrophobicity and stability of Z-Leu-Ile-OH make it an ideal candidate for system suitability testing, method development, and quality control in research, development, and manufacturing environments. This document outlines the scientific rationale for its selection, detailed protocols for standard preparation and HPLC analysis, and expected performance characteristics to ensure robust and reproducible chromatographic performance.
Introduction: The Challenge of Hydrophobic Peptide Analysis
Hydrophobic peptides, characterized by a high proportion of nonpolar amino acid residues, present unique challenges in reversed-phase chromatography.[1][2] Their strong interaction with the stationary phase can lead to poor peak shape, tailing, and in some cases, irreversible adsorption to the column.[2] Consequently, robust and reliable analytical methods are paramount for their accurate quantification and characterization. A critical component of such methods is the use of appropriate calibration standards to monitor and ensure the performance of the HPLC system.
Z-Leu-Ile-OH is a well-defined dipeptide derivative that serves as an excellent calibration standard for methods analyzing hydrophobic peptides. Its structure, comprising the highly hydrophobic amino acids Leucine (Leu) and Isoleucine (Ile) and a bulky, nonpolar N-terminal benzyloxycarbonyl (Z) group, ensures strong retention on reversed-phase columns, making it representative of the analytes of interest.[3][4]
Key Attributes of Z-Leu-Ile-OH as a Calibration Standard:
-
High Hydrophobicity: The constituent amino acids, Leucine and Isoleucine, are among the most hydrophobic natural amino acids.[3] The addition of the benzyloxycarbonyl group further enhances its nonpolar character.
-
Chemical Stability: The peptide bond and the protecting group are stable under typical RP-HPLC conditions.
-
High Purity: Available commercially at high purity (≥90% by HPLC), ensuring accurate and reproducible standard preparation.
-
UV Absorbance: The phenyl group in the benzyloxycarbonyl moiety provides a strong chromophore for reliable UV detection.
Physicochemical Properties of Z-Leu-Ile-OH
A thorough understanding of the physicochemical properties of a calibration standard is fundamental to its effective application.
| Property | Value | Source |
| Chemical Name | N-Carbobenzoxy-L-leucyl-L-isoleucine | - |
| Synonyms | Z-Leu-Ile-OH | - |
| Molecular Formula | C₂₀H₃₀N₂O₅ | [5] |
| Molecular Weight | 378.46 g/mol | [5] |
| Appearance | White to off-white solid | [1] |
| Solubility | Soluble in organic solvents such as methanol, ethanol, and DMSO. |
Experimental Protocols
Preparation of Z-Leu-Ile-OH Stock and Working Standards
Causality: Accurate preparation of the standard is the foundation of a reliable calibration. The use of high-purity solvents and precise weighing techniques is critical to minimize variability. A stock solution in a strong organic solvent ensures complete dissolution and stability. Serial dilutions are then performed to create working standards at concentrations appropriate for the specific application and detector sensitivity.
Protocol:
-
Stock Solution (1 mg/mL):
-
Accurately weigh approximately 10 mg of Z-Leu-Ile-OH (purity ≥90%) into a clean 10 mL volumetric flask.
-
Dissolve the solid in HPLC-grade methanol or acetonitrile and bring to volume.
-
Sonicate for 5-10 minutes to ensure complete dissolution. This stock solution can be stored at -20°C for up to one month.[6]
-
-
Working Standard Solutions:
-
Prepare a series of working standards by serial dilution of the stock solution with the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% TFA).
-
Suggested concentrations for a calibration curve could range from 1 µg/mL to 100 µg/mL, depending on the sensitivity of the assay. For system suitability, a single mid-range concentration (e.g., 25 µg/mL) is typically sufficient.
-
HPLC System and Conditions
Causality: The selection of the HPLC column and mobile phase is critical for achieving optimal separation of hydrophobic peptides. A C18 stationary phase is the most common choice due to its strong hydrophobic retention characteristics.[1] Acetonitrile is often preferred over methanol as the organic modifier due to its lower viscosity and stronger elution strength for hydrophobic compounds. Trifluoroacetic acid (TFA) is a common ion-pairing agent that improves peak shape by minimizing interactions between the peptide and residual silanol groups on the silica-based stationary phase.[7] A gradient elution is typically employed to ensure that peptides with a wide range of hydrophobicities can be eluted with good resolution and peak shape.
Recommended HPLC Parameters:
| Parameter | Recommended Condition |
| HPLC System | A standard HPLC or UHPLC system with a UV detector. |
| Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size). |
| Mobile Phase A | 0.1% (v/v) Trifluoroacetic Acid (TFA) in Water. |
| Mobile Phase B | 0.1% (v/v) Trifluoroacetic Acid (TFA) in Acetonitrile. |
| Gradient | 30-80% B over 15 minutes (This is a starting point and should be optimized). |
| Flow Rate | 1.0 mL/min. |
| Column Temperature | 30°C. |
| Detection Wavelength | 220 nm or 254 nm. |
| Injection Volume | 10-20 µL. |
System Suitability Testing
Causality: System suitability tests are essential to ensure that the chromatographic system is performing adequately on a day-to-day basis. By injecting the Z-Leu-Ile-OH standard at a fixed concentration, key performance indicators can be monitored to detect any deviations in system performance.
Protocol:
-
Equilibrate the HPLC system with the initial mobile phase conditions for at least 15-20 minutes or until a stable baseline is achieved.
-
Perform a blank injection (initial mobile phase) to ensure no carryover or system contamination.
-
Inject the Z-Leu-Ile-OH working standard (e.g., 25 µg/mL) in replicate (typically 5-6 injections).
-
Evaluate the following parameters:
| System Suitability Parameter | Acceptance Criteria | Rationale |
| Retention Time (RT) %RSD | ≤ 1.0% | Demonstrates the stability and reproducibility of the pump and mobile phase composition. |
| Peak Area %RSD | ≤ 2.0% | Indicates the precision of the injector and the stability of the detector response. |
| Tailing Factor (Tf) | 0.8 - 1.5 | Measures peak symmetry. Values outside this range may indicate column degradation or secondary interactions. |
| Theoretical Plates (N) | ≥ 2000 | A measure of column efficiency. A significant decrease can indicate a loss of column performance. |
Data Interpretation and Application
Calibration Curve
For quantitative applications, a calibration curve should be constructed by plotting the peak area of the Z-Leu-Ile-OH standard against its concentration. A linear regression analysis should be performed, and the coefficient of determination (r²) should be ≥ 0.995 for the curve to be considered linear and acceptable for quantification.
Troubleshooting Chromatographic Issues
Deviations from the expected system suitability results can indicate a problem with the HPLC system. The following table provides a basic troubleshooting guide:
| Issue | Potential Cause(s) | Suggested Action(s) |
| Shifting Retention Times | - Inconsistent mobile phase preparation- Pump malfunction- Column temperature fluctuations | - Prepare fresh mobile phase- Purge the pump- Verify column oven temperature |
| Poor Peak Shape (Tailing) | - Column degradation- Sample overload- Inappropriate mobile phase pH | - Replace the column- Reduce injection volume/concentration- Ensure proper mobile phase pH |
| Loss of Resolution | - Column contamination or aging- High dead volume | - Wash or replace the column- Check and tighten all fittings |
Visualizations
Experimental Workflow
Caption: Workflow for using Z-Leu-Ile-OH as an HPLC standard.
Principle of Reversed-Phase Chromatography
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. Recommendations for the generation, quantification, storage and handling of peptides used for mass spectrometry-based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lcms.cz [lcms.cz]
- 4. researchgate.net [researchgate.net]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. researchgate.net [researchgate.net]
- 7. renyi.hu [renyi.hu]
Optimizing reaction conditions for Z-Leu-Ile-OH hydrolysis
Topic: Optimizing Reaction Conditions for Z-Leu-Ile-OH Hydrolysis
For: Researchers, scientists, and drug development professionals.
Authored by: Senior Application Scientist, Gemini Laboratories
Introduction
The enzymatic hydrolysis of protected dipeptides, such as N-Carbobenzyloxy-L-leucyl-L-isoleucine (Z-Leu-Ile-OH), is a critical process in various biochemical and pharmaceutical applications. This includes peptide synthesis, protein sequencing, and the characterization of enzyme kinetics. The efficiency and specificity of this hydrolysis are highly dependent on the chosen enzyme and the reaction conditions. This guide provides a comprehensive overview and detailed protocols for optimizing the hydrolysis of Z-Leu-Ile-OH, focusing on two well-characterized peptidases: Thermolysin and Carboxypeptidase A. We will delve into the mechanistic underpinnings of these enzymes, provide step-by-step experimental workflows for determining optimal pH and temperature, and discuss analytical methodologies for monitoring the reaction progress.
Enzymatic Hydrolysis of Z-Leu-Ile-OH: A Mechanistic Overview
The hydrolysis of the peptide bond in Z-Leu-Ile-OH is catalyzed by peptidases, which are enzymes that break down proteins and peptides.[1] The choice of peptidase is crucial and is dictated by the specific amino acid residues flanking the scissile bond. Given that Z-Leu-Ile-OH contains hydrophobic amino acids, metalloproteases are particularly effective.
Thermolysin: The Endo-peptidase Approach
Thermolysin is a thermostable neutral metalloproteinase that preferentially catalyzes the hydrolysis of peptide bonds containing hydrophobic amino acids.[2][3] It is an endopeptidase, meaning it can cleave peptide bonds within a peptide chain. The catalytic mechanism of thermolysin involves a zinc ion at the active site, which polarizes the carbonyl group of the scissile peptide bond, making it more susceptible to nucleophilic attack by a water molecule.[2]
Carboxypeptidase A: The Exo-peptidase Approach
Carboxypeptidase A is a metalloexopeptidase that specifically hydrolyzes the C-terminal peptide bond of proteins and peptides, showing a preference for residues with aromatic or bulky aliphatic side chains like isoleucine.[4] Similar to thermolysin, Carboxypeptidase A utilizes a zinc ion in its active site to facilitate the hydrolysis of the peptide bond.[5] The reaction mechanism involves the coordination of the C-terminal carboxylate group of the substrate to the enzyme's active site, positioning the scissile peptide bond for cleavage.
The enzymatic hydrolysis of Z-Leu-Ile-OH can be represented by the following reaction:
Sources
- 1. Kinetic studies of carboxypeptidase Y. I. Kinetic parameters for the hydrolysis of synthetic substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Potential of Thermolysin-like Protease A69 in Preparation of Bovine Collagen Peptides with Moisture-Retention Ability and Antioxidative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural basis for the action of thermolysin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Carboxypeptidase A - Wikipedia [en.wikipedia.org]
- 5. pnas.org [pnas.org]
Application Note: High-Fidelity C-Terminal Activation of Z-Leu-Ile-OH
Executive Summary & Scope
This technical guide details the procedure for the C-terminal activation of the dipeptide Z-Leu-Ile-OH (N-benzyloxycarbonyl-L-leucyl-L-isoleucine). This specific molecular block presents a dual challenge in synthesis:
-
Steric Hindrance: The isoleucine (Ile) residue possesses a
-branched side chain, significantly reducing the kinetics of nucleophilic attack at the activated carboxylate. -
Epimerization Risk: Unlike single N-urethane protected amino acids (e.g., Z-Ile-OH), the activation of a dipeptide C-terminus (Z-Leu-Ile-OH) carries a high risk of racemization via the 5(4H)-oxazolone mechanism . The amide bond between Leucine and Isoleucine can participate in cyclization, leading to loss of chirality at the Isoleucine
-carbon.
This guide provides two validated protocols designed to maximize yield while suppressing racemization: a Carbodiimide/Additive method (Standard) and a Mixed Anhydride method (Scalable/Low-Temp).
Critical Mechanistic Considerations
The Racemization Trap
Researchers often mistakenly assume that because the N-terminus is Z-protected (a carbamate), racemization is suppressed. This is incorrect for segment couplings.
-
The Threat: Upon activation of the C-terminal carboxylic acid, the oxygen of the preceding peptide bond (Leu-Ile amide) can attack the activated center.
-
The Result: Formation of a chemically active but chirally unstable oxazolone intermediate. This intermediate tautomerizes, scrambling the stereochemistry of the Isoleucine residue (L-Ile
D-allo-Ile). -
The Solution: We must intercept the activated intermediate with an additive (HOBt/HOAt) faster than the oxazolone can form, or maintain temperatures so low (-15°C) that cyclization is kinetically disfavored.
Solubility Profile
-
Soluble: DMF (Dimethylformamide), DMAc, NMP, THF (Tetrahydrofuran).
-
Insoluble: Water, non-polar hydrocarbons (Hexane).
-
Recommendation: Use anhydrous DMF for carbodiimide protocols to ensure complete solvation of the hydrophobic Z-Leu-Ile moiety.
Visualization: Activation Logic & Risk Pathways
The following diagram illustrates the decision matrix for protocol selection and the mechanistic pathway of racemization that must be avoided.
Figure 1: Activation pathways.[1] The red path indicates the racemization risk via oxazolone formation, prevalent in slow or high-temperature activations without additives.
Protocol A: Carbodiimide/Additive (The "Gold Standard")
Best for: High-purity synthesis, difficult downstream couplings, and bench-scale work. Mechanism: EDC activates the carboxylate; HOBt/HOAt immediately displaces the O-acylisourea to form a stable active ester, preventing oxazolone formation.
Reagents
-
Solvent: Anhydrous DMF (Dimethylformamide).
-
Activator: EDC.HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride).
-
Additive: HOAt (1-Hydroxy-7-azabenzotriazole) or HOBt (Hydroxybenzotriazole). Note: HOAt is preferred for hindered residues like Ile.
-
Base: DIPEA (Diisopropylethylamine) or TMP (2,4,6-Trimethylpyridine/Collidine).
Step-by-Step Procedure
-
Preparation: Calculate 1.0 equivalent (eq) of Z-Leu-Ile-OH. Weigh 1.1 eq of HOAt and 1.1 eq of EDC.HCl.
-
Solvation: Dissolve Z-Leu-Ile-OH in anhydrous DMF (concentration ~0.1 M to 0.2 M) in a round-bottom flask under Nitrogen/Argon.
-
Cooling: Submerge the flask in an ice-water bath (0°C).
-
Additive Introduction: Add the HOAt (1.1 eq). Stir for 2 minutes.
-
Why? Saturating the solution with the additive ensures it is ready to intercept the activated species immediately.
-
-
Activation: Add EDC.HCl (1.1 eq).
-
Optional: If the solution is acidic, add 1.0–2.0 eq of Collidine. Avoid strong bases if possible to further reduce racemization risk.
-
-
Pre-activation Time: Stir at 0°C for 15–20 minutes .
-
Observation: The solution may turn slightly yellow (characteristic of the active ester).
-
-
Coupling: Add the nucleophile (amine/alcohol) (1.0–1.2 eq).
-
Reaction: Allow the mixture to warm to room temperature naturally and stir for 4–12 hours.
-
Work-up: Dilute with Ethyl Acetate, wash with 5% KHSO₄ (removes basic impurities), saturated NaHCO₃, and Brine. Dry over Na₂SO₄.
Protocol B: Mixed Anhydride (The "Scalable" Method)
Best for: Large-scale synthesis (>10g), cost-sensitive projects. Critical Requirement: Strict temperature control is non-negotiable.
Reagents
-
Solvent: Anhydrous THF (Tetrahydrofuran).
-
Base: NMM (N-Methylmorpholine).[2] Do not use TEA (Triethylamine) as it is too basic and promotes racemization.
-
Activator: IBCF (Isobutyl Chloroformate).
Step-by-Step Procedure
-
Solvation: Dissolve Z-Leu-Ile-OH (1.0 eq) in anhydrous THF (0.1 M) under inert atmosphere.
-
Base Addition: Add NMM (1.0 eq).
-
Deep Cooling (CRITICAL): Cool the solution to -15°C using a dry ice/ethylene glycol or salt/ice bath.
-
Warning: Do not proceed until the internal temperature is stabilized at -15°C.
-
-
Activation: Dropwise add IBCF (1.0 eq) over 1–2 minutes, maintaining the temperature below -10°C.
-
Activation Period: Stir at -15°C for exactly 2 minutes .
-
Why? Longer times increase the risk of the mixed anhydride disproportionating or racemizing.
-
-
Coupling: Add the nucleophile (pre-chilled to -15°C in THF) immediately.
-
Reaction: Stir at -15°C for 30 minutes, then allow to warm to room temperature over 1 hour.
Analytical Validation (QC)
After coupling, you must verify the optical purity of the product. Standard C18 HPLC may not separate the L,L and L,D-allo diastereomers efficiently.
| Method | Specification | Purpose |
| Chiral HPLC | Column: Chiralpak AD-H or OD-H | Quantify % D-allo-Ile impurity (Racemization check). |
| 1H NMR | 500 MHz in DMSO-d6 | Check for "doublet splitting" of the amide NH protons or |
| LC-MS | ESI+ | Confirm mass (Z-Leu-Ile-Nu) and absence of unreacted Z-Leu-Ile-OH. |
Troubleshooting Guide
| Observation | Probable Cause | Corrective Action |
| High Racemization (>5%) | Base was too strong or temperature too high. | Switch from DIPEA to Collidine. Ensure Mixed Anhydride is kept at -15°C. Use HOAt instead of HOBt. |
| Low Yield (EDC method) | Formation of N-acylurea (side reaction). | Ensure HOBt/HOAt is added before EDC. Keep at 0°C during activation. |
| Gelation in THF | Peptide aggregation. | Add 10% DMF to the THF mixture to improve solubility during the Mixed Anhydride protocol. |
References
-
Bachem. (2023). Peptide Coupling Reagents: A Guide to efficient synthesis. Bachem Application Notes. Link
-
Sigma-Aldrich. (2023). Peptide Coupling Reagents Guide. Merck KGaA. Link
-
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. Link
-
Bodanszky, M. (1984). Principles of Peptide Synthesis.[3][4][5] Springer-Verlag. (Foundational text on racemization mechanisms via 5(4H)-oxazolone). Link
Sources
Troubleshooting & Optimization
Technical Support Center: Z-Leu-Ile-OH Solubility Guide
Welcome to the technical support center for Z-Leu-Ile-OH. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively dissolving and handling this dipeptide. The methodologies described are grounded in established biochemical principles to ensure experimental success.
FAQ 1: Why is my Z-Leu-Ile-OH not dissolving in neutral aqueous buffers like PBS (pH 7.4)?
Root Cause Analysis: The poor aqueous solubility of Z-Leu-Ile-OH at neutral pH is a direct consequence of its molecular structure. Three key features contribute to this challenge:
-
Hydrophobic N-terminal Protecting Group: The benzyloxycarbonyl (Z) group is a large, aromatic, and non-polar moiety that significantly decreases the molecule's affinity for water.
-
Hydrophobic Amino Acid Side Chains: Both leucine (Leu) and isoleucine (Ile) possess aliphatic, non-polar side chains, further contributing to the overall hydrophobicity of the dipeptide.[1]
-
Minimal Net Charge at Neutral pH: The molecule has only one ionizable group, the C-terminal carboxylic acid (-COOH). The pKa of a dipeptide's C-terminal carboxyl group is typically in the range of 3 to 4.[2] At a neutral pH of 7.4, this group is deprotonated to a carboxylate (-COO⁻), conferring a net negative charge. However, this single charge is often insufficient to overcome the hydrophobic character of the rest of the molecule, leading to low solubility.
The combination of these factors results in a molecule that is sparingly soluble in water and neutral buffers.[3]
FAQ 2: What is the simplest and most direct method to improve the solubility of Z-Leu-Ile-OH in an aqueous system?
Primary Recommendation: pH Adjustment
The most straightforward approach is to increase the pH of the solvent. By shifting the pH further away from the molecule's pKa, you can ensure the carboxylic acid group is fully deprotonated, maximizing its charge and, consequently, its solubility.
Mechanism of pH-Mediated Solubilization
At a pH significantly above the pKa of the carboxylic acid (~3-4), the equilibrium shifts almost completely towards the ionized carboxylate form (COO⁻). This introduces a negative charge that enhances the molecule's interaction with polar water molecules, thereby increasing its solubility.
Step-by-Step Protocol: Solubilization via Basic Buffer
-
Initial Test: Before preparing your entire batch, test the solubility of a small amount of the peptide.[1]
-
Buffer Selection: Choose a buffer system with a pH of 8.0 or higher (e.g., Tris-HCl, Borate, or Carbonate buffer).
-
Reconstitution: Add the buffer directly to the lyophilized Z-Leu-Ile-OH powder to your desired final concentration.
-
Agitation: Vortex or gently sonicate the mixture to aid dissolution.[1][4] A brief sonication in a water bath can help break up larger particles and accelerate the process.[4]
-
Alternative (Unbuffered): If you need the final solution in a simple saline solution, suspend the peptide in sterile water and add a small volume of a dilute base (e.g., 0.1 M NaOH or 0.1% aqueous NH₃) dropwise until the peptide dissolves completely.[4][5] Always check the final pH.
FAQ 3: My experiment is sensitive to high pH. How can I prepare a stock solution for dilution into my neutral experimental buffer?
Secondary Recommendation: Organic Co-Solvent Stock Solution
For applications where the final buffer pH cannot be altered, the standard method is to first dissolve the peptide in a minimal amount of a water-miscible organic solvent to create a concentrated stock solution. This stock can then be carefully diluted into your aqueous buffer.
Causality of Co-Solvent Efficacy
Hydrophobic compounds like Z-Leu-Ile-OH readily dissolve in polar aprotic solvents such as Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF).[3] These solvents can effectively solvate the non-polar regions of the peptide.
Step-by-Step Protocol: High-Concentration DMSO Stock
-
Solvent Selection: Use a high-purity, anhydrous grade of DMSO. Contaminating moisture can sometimes hinder solubility or promote degradation.[6]
-
Stock Preparation: Add the appropriate volume of DMSO directly to the vial of Z-Leu-Ile-OH to achieve a high concentration (e.g., 10-50 mM). Vortex thoroughly. Gentle warming to 37°C or brief sonication can be used if dissolution is slow.[1][7][8]
-
Aqueous Dilution: This is a critical step. Add the DMSO stock solution dropwise into your final aqueous buffer while vortexing or stirring vigorously.[9][10] This rapid mixing prevents the peptide from precipitating out as it transitions from a favorable organic environment to a less favorable aqueous one.
-
Final Solvent Concentration: Crucially, ensure the final concentration of the organic solvent in your experiment is low enough to be tolerated by your system (e.g., cells, enzymes). For most cell-based assays, the final DMSO concentration should be kept at or below 0.5%, although some cell lines may tolerate up to 1%.[10][11] Always run a vehicle control (buffer with the same final DMSO concentration) in your experiments.[6][9]
| Co-Solvent | Recommended Max. Final Conc. (Cell Culture) | Notes |
| DMSO | ≤ 0.5% (Verify for your cell line)[10][11] | Excellent solvating power for hydrophobic peptides. Can permeate skin, so use appropriate PPE.[9] |
| DMF | ≤ 0.1% | Good alternative to DMSO. Higher toxicity profile. |
| Ethanol | ≤ 1% | Less effective for highly hydrophobic peptides but can be an option. |
FAQ 4: My system is intolerant to both pH changes and organic solvents. Are there any advanced solubilizing agents I can use?
Tertiary Recommendation: Advanced Excipients
When standard methods are incompatible with your experimental constraints, advanced solubilizing agents such as cyclodextrins or non-ionic surfactants can be employed.
Option A: Cyclodextrins
Mechanism: Cyclodextrins are cyclic oligosaccharides that form a truncated cone or torus shape.[12] They possess a hydrophobic inner cavity and a hydrophilic exterior.[] The hydrophobic Z-group and amino acid side chains of Z-Leu-Ile-OH can become encapsulated within the cyclodextrin's non-polar interior, forming an "inclusion complex."[] This complex presents a hydrophilic exterior to the solvent, dramatically increasing the apparent aqueous solubility of the peptide.
Recommendation: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with enhanced solubility and reduced toxicity compared to its parent β-cyclodextrin.[12]
Option B: Non-ionic Surfactants
Mechanism: Non-ionic surfactants, such as Tween® 20 or Triton™ X-100, can aid in solubilization. At concentrations above their critical micelle concentration (CMC), surfactant molecules self-assemble into micelles. The hydrophobic peptide can partition into the hydrophobic core of these micelles, effectively being shielded from the aqueous bulk solvent. This method is often used for protein extraction and stabilization.[14][15]
Considerations: Surfactants can interfere with certain biological assays or alter protein conformation.[16][17] Their use should be carefully validated.
Troubleshooting Workflow
Use the following decision tree to select the most appropriate solubilization strategy for Z-Leu-Ile-OH.
Mechanism of Solubilization Overview
The diagram below illustrates the primary mechanisms discussed for improving the aqueous solubility of Z-Leu-Ile-OH.
References
-
Peptide Solubility Guidelines. (n.d.). SB-PEPTIDE. Retrieved February 4, 2026, from [Link]
-
Guidelines for Peptide Dissolving. (n.d.). Synbio-tech. Retrieved February 4, 2026, from [Link]
-
Hunt, I. (n.d.). Ch27 pKa and pI values. University of Calgary. Retrieved February 4, 2026, from [Link]
-
Tenland, E., et al. (2014). Interactions between Charged Polypeptides and Nonionic Surfactants. Biophysical Journal. Retrieved February 4, 2026, from [Link]
-
Verardo, G., et al. (2013). α-N-Protected dipeptide acids: a simple and efficient synthesis via the easily accessible mixed anhydride method using free amino acids in DMSO and tetrabutylammonium hydroxide. Journal of Peptide Science. Retrieved February 4, 2026, from [Link]
-
Peptide Solubilization. (n.d.). JPT. Retrieved February 4, 2026, from [Link]
-
Di Pede, L., et al. (2023). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceutics. Retrieved February 4, 2026, from [Link]
-
Ile-Leu. (n.d.). PubChem. Retrieved February 4, 2026, from [Link]
-
How to dissolve peptide in DMSO and still be safe to the cell culture. (2023, September 28). LifeTein. Retrieved February 4, 2026, from [Link]
-
Loo, J. A., et al. (2023). Nonionic, Cleavable Surfactant for Top-Down Proteomics. Analytical Chemistry. Retrieved February 4, 2026, from [Link]
-
Cyclodextrins: Improving Delivery of Hydrophobic Compounds. (n.d.). ALZET Osmotic Pumps. Retrieved February 4, 2026, from [Link]
-
amino acid pka of carboxylic acid. (2015, November 15). Chemistry Stack Exchange. Retrieved February 4, 2026, from [Link]
-
Ismail, A. (2024, October 28). Peptide solvent for cell-based Assay? ResearchGate. Retrieved February 4, 2026, from [Link]
-
Nonionic surfactants can modify the thermal stability of globular and membrane proteins interfering with the thermal proteome profiling principles to identify protein targets. (2022, October 18). bioRxiv. Retrieved February 4, 2026, from [Link]
-
pKa's of Amino and Carboxylic Groups of Amino Acids. (2020, August 21). Reddit. Retrieved February 4, 2026, from [Link]
-
Nonionic Surfactants can Modify the Thermal Stability of Globular and Membrane Proteins Interfering with the Thermal Proteome Profiling Principles to Identify Protein Targets. (2022). Journal of Proteome Research. Retrieved February 4, 2026, from [Link]
-
Peptide-Appended Permethylated β-Cyclodextrins with Hydrophilic and Hydrophobic Spacers. (2017, July 11). Bioconjugate Chemistry. Retrieved February 4, 2026, from [Link]
-
Irie, T., & Uekama, K. (1999). Cyclodextrins in peptide and protein delivery. Advanced Drug Delivery Reviews. Retrieved February 4, 2026, from [Link]
-
Using Atomic Charges to Describe the pKa of Carboxylic Acids. (2020). ChemRxiv. Retrieved February 4, 2026, from [Link]
-
13.15: pKa and Amino Acids. (2019, June 5). Chemistry LibreTexts. Retrieved February 4, 2026, from [Link]
Sources
- 1. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Z-Leu-OH - SRIRAMCHEM [sriramchem.com]
- 4. bachem.com [bachem.com]
- 5. jpt.com [jpt.com]
- 6. FAQs on Inhibitor Preparation [sigmaaldrich.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 9. lifetein.com [lifetein.com]
- 10. biocat.com [biocat.com]
- 11. researchgate.net [researchgate.net]
- 12. alzet.com [alzet.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Nonionic Surfactants can Modify the Thermal Stability of Globular and Membrane Proteins Interfering with the Thermal Proteome Profiling Principles to Identify Protein Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Interactions between Charged Polypeptides and Nonionic Surfactants - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Nonionic surfactants can modify the thermal stability of globular and membrane proteins interfering with the thermal proteome profiling principles to identify protein targets | bioRxiv [biorxiv.org]
Preventing racemization of Isoleucine during Z-Leu-Ile-OH coupling
A-Level-Guide for Researchers, Scientists, and Drug Development Professionals on Preventing Racemization of Isoleucine
Welcome to our dedicated technical support guide for navigating the complexities of peptide synthesis. As a Senior Application Scientist, I understand that the seemingly straightforward coupling of Z-Leu-Ile-OH can present significant challenges, primarily the risk of racemization at the isoleucine alpha-carbon. This guide is structured to provide not just protocols, but a deep, mechanistic understanding to empower you to troubleshoot and optimize your syntheses effectively.
Frequently Asked Questions (FAQs)
Q1: What is racemization in the context of Z-Leu-Ile-OH coupling?
A: Racemization is the loss of stereochemical integrity at a chiral center, converting a pure L- or D-enantiomer into a mixture of both. During the coupling of Z-L-Leu to L-Ile-OH, the alpha-carbon of isoleucine can lose its specific (2S, 3S) configuration, leading to the formation of the undesirable (2R, 3S) diastereomer, also known as D-allo-isoleucine. This results in a diastereomeric peptide mixture that can be difficult to separate and may have altered biological activity.[1]
Q2: Why is isoleucine particularly susceptible to racemization?
A: While all chiral amino acids (except glycine) can racemize, those with bulky side chains like isoleucine and valine are particularly prone to epimerization in polar solvents.[2] The steric hindrance from the beta-branched side chain can influence the stability of intermediates formed during the activation of the carboxylic acid group, making proton abstraction from the alpha-carbon more favorable under certain conditions.[2]
Q3: What is the primary chemical pathway for this racemization?
A: The most common mechanism involves the formation of a planar 5(4H)-oxazolone (or azlactone) intermediate.[1][3] The activated carboxyl group of the N-protected amino acid (Z-Leu in this case) can cyclize. This planar intermediate is susceptible to deprotonation and reprotonation at the alpha-carbon, which scrambles the stereochemistry before the intended nucleophilic attack by the isoleucine amine.[1][3]
Q4: How does the choice of N-terminal protecting group (Z-group) influence racemization?
A: The benzyloxycarbonyl (Z) group, like other urethane-based protecting groups (e.g., Fmoc, Boc), is generally considered effective at retaining optical purity.[3] This is because the urethane carbonyl group is less likely to participate in oxazolone formation compared to simple acyl groups. However, under forcing conditions (e.g., high temperatures, strong bases, or highly reactive coupling agents), even Z-protected amino acids can racemize.[3][4]
In-Depth Troubleshooting and Optimization Guide
The Root Cause: Understanding Oxazolone Formation
The critical step where stereochemical integrity is lost is during the activation of the carboxylic acid of Z-Leu. The coupling reagent transforms the carboxylic acid into a highly reactive species. This species is not only reactive towards the desired amine nucleophile (isoleucine) but can also undergo an intramolecular cyclization to form the problematic 5(4H)-oxazolone.
The key to preventing racemization is to ensure that the rate of aminolysis (coupling to isoleucine) is significantly faster than the rate of oxazolone formation and subsequent enolization.
Strategic Interventions to Minimize Racemization
Here we outline a multi-pronged approach to suppress racemization during the Z-Leu-Ile-OH coupling.
1. Selection of Coupling Reagents and Additives
The choice of coupling reagent is paramount. Reagents that generate highly reactive intermediates can accelerate both the desired coupling and the undesired racemization.[5] The inclusion of additives is a standard and highly effective strategy to mitigate this risk.[6]
| Reagent/Additive Combination | Mechanism of Action & Rationale | Typical Epimerization (%) |
| DIC/OxymaPure | (Recommended) DIC (Diisopropylcarbodiimide) is a carbodiimide that forms a reactive O-acylisourea intermediate.[7] OxymaPure (Ethyl 2-cyano-2-(hydroxyimino)acetate) is a highly effective additive that traps this intermediate to form a less reactive, more stable Oxyma-ester. This ester is sufficiently reactive for coupling but significantly suppresses oxazolone formation.[8][9][10] OxymaPure has been shown to be more effective at reducing racemization than the classic additive HOBt.[9] | Low |
| DIC/HOBt | (Alternative) 1-Hydroxybenzotriazole (HOBt) functions similarly to OxymaPure, forming an active HOBt-ester that minimizes racemization.[6][7] While effective, some studies show OxymaPure to be superior, and HOBt has safety concerns regarding its explosive nature.[9][10] | Low to Moderate |
| HATU/HCTU | These aminium/uronium salt-based reagents are very efficient but can lead to significant racemization if not used correctly.[7] They should be used in equimolar amounts relative to the carboxylic acid, as excess reagent can cause side reactions.[7] The addition of HOBt or its derivatives is often necessary to achieve low racemization levels.[7] | Variable (Can be high without additives) |
| Carbodiimides alone (DCC, DIC, EDC) | Using carbodiimides without an additive like HOBt or OxymaPure is strongly discouraged for this coupling. The highly reactive O-acylisourea intermediate is prone to rapid conversion to the oxazolone, leading to high levels of racemization.[5][8][11] | High |
2. Control of Reaction Conditions
Temperature: Higher temperatures accelerate all reaction rates, including the rate of racemization.[1]
-
Troubleshooting Step: Perform the coupling reaction at a reduced temperature, typically 0°C.[1] This slows the rate of oxazolone formation more significantly than it slows the desired aminolysis reaction. For particularly sensitive couplings, temperatures as low as -15°C can be employed.
Solvent: The polarity of the solvent can influence the rate of racemization by stabilizing the charged intermediates involved in the process.[1][5]
-
Troubleshooting Step: Where solubility allows, consider using less polar solvents to reduce racemization.[1] Dichloromethane (DCM) or mixtures of DCM and DMF are often preferred over pure DMF. However, ensure all reactants remain fully dissolved, as poor solubility will hinder the coupling reaction.[1]
Base: The presence and nature of a base can dramatically impact racemization. Bases can directly abstract the alpha-proton from the oxazolone intermediate.[12][13]
-
Troubleshooting Step: If a base is required (e.g., when using an amino acid salt), use a sterically hindered, non-nucleophilic base like N,N-diisopropylethylamine (DIEA) or N-methylmorpholine (NMM) in the minimum necessary amount.[12] Avoid stronger bases.[14] For many carbodiimide couplings where the amine component is a free base, no additional tertiary base is needed, which is the ideal scenario for minimizing racemization.[3]
Recommended Experimental Protocol: Low-Racemization Coupling of Z-Leu with Ile-OH
This protocol is designed to provide a robust starting point for minimizing epimerization.
Materials:
-
Z-L-Leu-OH (1.0 eq)
-
H-L-Ile-OH (1.0-1.1 eq)
-
OxymaPure (1.1 eq)
-
Diisopropylcarbodiimide (DIC) (1.1 eq)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Stir bar, round-bottom flask, ice bath
Procedure:
-
Dissolution: In a clean, dry round-bottom flask, dissolve Z-L-Leu-OH (1.0 eq) and OxymaPure (1.1 eq) in anhydrous DCM or DMF.
-
Cooling: Cool the solution to 0°C in an ice-water bath and stir for 10 minutes.
-
Activation: Add DIC (1.1 eq) to the cooled solution. Stir for 5-10 minutes at 0°C. This is the "pre-activation" step where the Oxyma-ester is formed.
-
Addition of Nucleophile: In a separate flask, dissolve H-L-Ile-OH (1.0-1.1 eq) in a minimal amount of the same anhydrous solvent. Add this solution to the activated Z-L-Leu-OH mixture at 0°C.
-
Reaction: Allow the reaction to stir at 0°C for 2-4 hours. Then, let it warm slowly to room temperature and continue stirring overnight (or until reaction completion as monitored by TLC or LC-MS).
-
Work-up: Upon completion, filter the by-product diisopropylurea (DIU). Proceed with a standard aqueous work-up to remove excess reagents and by-products.
-
Analysis: Critically, analyze the crude and purified product for diastereomeric purity using a suitable chiral HPLC method or by NMR analysis of the final peptide.
Troubleshooting Workflow
If racemization is still detected, follow this logical troubleshooting sequence.
By systematically applying these principles—selecting the right tools for the job (reagents), controlling the reaction environment (temperature, solvent), and understanding the underlying chemistry—you can confidently overcome the challenge of racemization in Z-Leu-Ile-OH and other sensitive peptide couplings.
References
-
Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. [Link]
-
Amino Acid Derivatives for Peptide Synthesis. AAPPTEC. [Link]
-
OxymaPure® – Industry Standard Coupling Enhancer And Racemization Suppressant For Peptide And Small Molecule Synthesis. Luxembourg Bio Technologies Ltd. [Link]
-
Epimerisation in Peptide Synthesis. MDPI. [Link]
-
Lecture 16 Protecting groups and racemization of Amino Acids. YouTube. [Link]
-
Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. ACS Publications. [Link]
-
Epimerisation in Peptide Synthesis. National Institutes of Health (NIH). [Link]
-
Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives. ACS Publications. [Link]
-
Chemical Wastes in the Peptide Synthesis Process and Ways to Reduce Them. National Institutes of Health (NIH). [Link]
-
Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. National Institutes of Health (NIH). [Link]
-
Epimerization of Peptide. SlideShare. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 3. bachem.com [bachem.com]
- 4. Chemical Wastes in the Peptide Synthesis Process and Ways to Reduce Them - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. peptide.com [peptide.com]
- 7. peptide.com [peptide.com]
- 8. oxymapure.com [oxymapure.com]
- 9. merckmillipore.com [merckmillipore.com]
- 10. digital.csic.es [digital.csic.es]
- 11. pubs.acs.org [pubs.acs.org]
- 12. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 13. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. youtube.com [youtube.com]
Overcoming aggregation of hydrophobic Z-dipeptides in HPLC
Welcome to the technical support resource for researchers, scientists, and drug development professionals working with hydrophobic Z-dipeptides. This guide provides in-depth troubleshooting strategies and foundational knowledge to overcome the common challenge of peptide aggregation in Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). As Senior Application Scientists, our goal is to explain the causality behind these chromatographic phenomena and provide robust, validated protocols to improve your separations.
Frequently Asked Questions (FAQs): Understanding the Core Problem
Q1: What are Z-dipeptides and why are they so challenging to analyze with HPLC?
Z-dipeptides are peptides that have been N-terminally protected with a benzyloxycarbonyl group, commonly abbreviated as "Z". This group was historically significant in peptide synthesis[1]. The "Z" group is highly hydrophobic due to its benzyl component. When attached to an already hydrophobic dipeptide sequence, it dramatically increases the molecule's overall hydrophobicity. This leads to several challenges in standard RP-HPLC:
-
Poor Solubility: The peptides have very low solubility in the highly aqueous mobile phases used at the beginning of a typical gradient.
-
Aggregation: To minimize contact with the aqueous environment, the hydrophobic molecules self-associate, forming aggregates[2][3].
-
Strong Stationary Phase Interaction: The high hydrophobicity causes extremely strong binding to C18 stationary phases, leading to broad peaks, poor recovery, or even irreversible adsorption[4].
This aggregation is a primary cause of poor peak shape, low recovery, and failed separations[2]. The phenomenon is driven by both hydrophobic interactions and intermolecular hydrogen bonding between peptide backbones[2].
Q2: My chromatogram shows a broad, tailing peak, or sometimes no peak at all for my Z-dipeptide. What is happening?
This is a classic symptom of on-column aggregation and/or poor solubility.
-
Broad, Tailing Peaks: Aggregates do not behave like single molecules in the chromatographic system. They can have different interaction kinetics with the stationary phase, leading to a smeared-out elution profile. The strong interaction with the C18 chains also contributes significantly to this poor peak shape[4][5].
-
No Peak / Low Recovery: In severe cases, the aggregates may precipitate upon injection into the aqueous mobile phase at the column head. Alternatively, they may bind so strongly to the stationary phase that they do not elute under the gradient conditions, leading to a lack of a detectable peak and poor sample recovery[4].
Troubleshooting Guide: From Simple Fixes to Advanced Strategies
Issue 1: Poor Peak Shape (Broadening, Tailing) and Low Resolution
The primary cause is often a combination of strong hydrophobic interactions and secondary interactions with the column packing. Our troubleshooting workflow begins with the simplest and most effective variables: the mobile phase and temperature.
Increasing the column temperature is a powerful and often underestimated tool for improving hydrophobic peptide separations[4][6].
-
Causality (The "Why"):
-
Increased Solubility: Higher temperatures increase the kinetic energy of the system, disrupting the intermolecular forces that cause aggregation and enhancing the peptide's solubility in the mobile phase[5].
-
Improved Mass Transfer: Heat reduces the viscosity of the mobile phase, allowing for faster diffusion of the analyte between the mobile and stationary phases. This leads to sharper, more efficient peaks[4].
-
Altered Selectivity: Temperature can change the selectivity of the separation, potentially resolving your peptide from nearby impurities.
-
-
Experimental Protocol: Temperature Scouting
-
System Preparation: Ensure your HPLC system has a column oven and that your column is rated for higher temperatures. Many modern silica-based columns, like ZORBAX StableBond phases, are designed for high-temperature operation[5].
-
Initial Condition: Start with your current method at ambient temperature.
-
Incremental Increase: Increase the column temperature in steps, for example, to 40 °C, 50 °C, and 60 °C. Some methods for extremely hydrophobic peptides may go as high as 80 °C.
-
Equilibration: At each new temperature, allow the column to equilibrate for at least 10-15 column volumes before injecting your sample.
-
Analysis: Compare the chromatograms for peak shape (asymmetry, width), retention time, and resolution. A significant improvement in peak symmetry is expected[5].
-
| Temperature | Expected Effect on Z-Dipeptide Peak | Primary Mechanism |
| Ambient (~25 °C) | Often broad, tailing, poor recovery. | Low solubility, high aggregation potential. |
| Moderate (40-50 °C) | Improved peak shape, slightly earlier elution. | Increased solubility, reduced mobile phase viscosity. |
| High (60-80 °C) | Sharp, symmetrical peaks, better resolution. | Disruption of aggregates, enhanced mass transfer kinetics[5][7]. |
Mobile phase composition is critical for controlling peptide behavior. Additives and organic modifiers can be used to disrupt aggregation and improve chromatography.
-
Causality (The "Why"):
-
Ion-Pairing Agents (TFA): Trifluoroacetic acid (TFA) is a strong ion-pairing agent. It pairs with positively charged residues on the peptide, effectively neutralizing the charge and increasing the peptide's overall hydrophobicity[4]. This promotes more uniform interaction with the stationary phase and masks unwanted interactions with residual silanols on silica columns, leading to sharper peaks[4][8]. While excellent for UV detection, TFA is known to cause ion suppression in mass spectrometry (MS)[8].
-
Alternative Organic Solvents: While acetonitrile (ACN) is the default, other solvents can offer different selectivity and better solubilizing power for aggregates. Isopropanol (IPA) is a stronger, more viscous solvent that can be blended with ACN to improve solubility of very hydrophobic peptides.
-
Chaotropic Agents & Solubilizers: In severe cases, adding chaotropic agents (which disrupt hydrogen bonding) or strong organic solvents to the sample diluent can prevent aggregation before injection[2].
-
-
Experimental Protocol: Mobile Phase Optimization
-
Sample Diluent: First, ensure your peptide is fully dissolved. Try dissolving the sample in a small amount of Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) before diluting it with your initial mobile phase[9].
-
TFA Concentration: If using 0.1% TFA, consider that higher concentrations (up to 0.5-1%) can sometimes improve peak shape for stubborn peptides by enhancing ion-pairing and reducing electrostatic interactions[10].
-
Alternative Solvent: Modify your organic mobile phase (Solvent B). Prepare a bottle of 80:20 Acetonitrile:Isopropanol (v/v) with 0.1% TFA. Rerun your gradient. The stronger solvent may improve peak shape and recovery.
-
System Suitability: After any mobile phase change, perform several blank injections to ensure system cleanliness, followed by replicate injections of a standard to verify reproducibility.
-
Issue 2: Peptide is Irreversibly Adsorbed or Elutes in the Void Volume
This indicates a severe mismatch between the analyte's properties and the chromatographic conditions. Either the peptide is not retained at all (if it's aggregated and behaving like a very large, insoluble particle) or it's binding too strongly.
The standard C18 column is highly hydrophobic and may be too retentive.
-
Causality (The "Why"):
-
Shorter Alkyl Chains: Columns with shorter alkyl chains (C8) or even C4 are less hydrophobic than C18[4][9]. This reduced hydrophobicity weakens the interaction between the Z-dipeptide and the stationary phase, allowing for elution with lower concentrations of organic solvent and often resulting in better peak shapes.
-
Pore Size: While less common for small dipeptides, wide-pore (300 Å) columns are standard for larger peptides and proteins. They can sometimes offer different selectivity for smaller hydrophobic molecules as well. For dipeptides, standard pore sizes (e.g., 130 Å) are generally a good starting point.
-
-
Protocol: Column Screening
-
Select Alternative Columns: Obtain columns with identical dimensions but different stationary phases (e.g., C18, C8, and Phenyl). A Phenyl phase can offer alternative selectivity through π-π interactions with the Z-group's benzene ring.
-
Systematic Evaluation: Using an optimized mobile phase and temperature from the previous steps, run the same gradient on each column.
-
Compare Results: Analyze the chromatograms for retention factor (k), peak asymmetry, and resolution. A C8 column is often a good balance, providing sufficient retention with improved peak shape for highly hydrophobic molecules[9].
-
Visual Workflow and Logic Diagrams
To assist in your troubleshooting process, the following diagrams illustrate the decision-making workflow and the mechanisms of action.
Caption: Troubleshooting workflow for hydrophobic Z-dipeptides.
Caption: Mechanism of Z-dipeptide aggregation and its mitigation.
References
-
Peptide Isolation – Method Development Considerations. Waters Corporation. [Link]
-
Effect of Elevated Temperatures on Reversed-Phase HPLC of Highly Hydrophobic Peptides. Agilent Technologies. [Link]
-
How can I get a proper HPLC for hydrophobic peptide? ResearchGate Discussion. [Link]
-
How do I avoid peptide-peptide aggregation while testing peptine-proteine interaction? Reddit Discussion. [Link]
-
Using Elevated Temperatures to Enable the Purification of Hydrophobic and Difficult Peptides. CEM Corporation Webinar. [Link]
-
Peptide Isolation – Method Development Considerations (Waters App Note). Waters Corporation. [Link]
-
HPLC method for hydrophobic peptide from antibody digest. Chromatography Forum Discussion. [Link]
-
Low-Temperature Mobile Phase for Peptide Trapping at Elevated Separation Temperature Prior to Nano RP-HPLC-MS/MS. MDPI. [Link]
-
How to retain a short hydrophobic peptide on the HPLC. Reddit Discussion. [Link]
-
Agilent Biocolumns Application Compendium - Aggregate/Fragment Analysis. Agilent Technologies. [Link]
-
Preventing Protein Aggregation. Biozentrum, University of Basel. [Link]
-
Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. [Link]
-
Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis. National Center for Biotechnology Information (PMC). [Link]
-
Method Development for Reversed-Phase Separations of Peptides. LCGC International. [Link]
-
Mobile Phase Additives for Peptide Characterization. Waters Blog. [Link]
-
Application of mobile phase additives to reduce metal-ion mediated adsorption of non-phosphorylated peptides in RPLC/MS-based assays. ResearchGate. [Link]
-
Has anyone an idea about a hydrophobic peptide which seems to aggregate immediately when added in solvent before HPLC analysis? ResearchGate Discussion. [Link]
-
Chromatographic benefits of elevated temperature for the proteomic analysis of membrane proteins. National Center for Biotechnology Information (PMC). [Link]
-
Reversed-phase HPLC of peptides: Assessing column and solvent selectivity on standard, polar-embedded and polar endcapped columns. ResearchGate. [Link]
-
A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. Advanced Chromatography Technologies Ltd. [Link]
-
How to Prevent Protein Aggregation: Insights and Strategies. 2bind GmbH. [Link]
-
protein engineering by chemical methods. UCL Discovery. [Link]
-
Expanding the Use of Dynamic Electrostatic Repulsion Reversed-Phase Chromatography. National Center for Biotechnology Information (PMC). [Link]
-
Overcoming Aggregation in Solid-phase Peptide Synthesis (Novabiochem). Merck. [Link]
-
Investigating the Impact of Hydrophobic Polymer Segments on the Self-Assembly Behavior of Supramolecular Cyclic Peptide Systems. ACS Publications. [Link]
Sources
- 1. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 2. peptide.com [peptide.com]
- 3. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. agilent.com [agilent.com]
- 6. Using Elevated Temperatures to Enable the Purification of Hydrophobic and Difficult Peptides [cem.com]
- 7. Chromatographic benefits of elevated temperature for the proteomic analysis of membrane proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. waters.com [waters.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Optimization of Z-group deprotection with catalytic hydrogenation
[1]
Welcome to the Advanced Synthesis Support Module. As researchers, we often treat the removal of the benzyloxycarbonyl (Cbz or Z) group as a trivial "cleanup" step. However, when scale increases or substrates become complex, the standard "Pd/C + Balloon" method often fails due to catalyst poisoning, selectivity issues (dehalogenation), or safety hazards.
This guide moves beyond basic textbook procedures to address the why and how of optimizing heterogeneous hydrogenolysis.
Module 1: The Mechanistic "Black Box"
To troubleshoot, you must visualize the catalyst surface. The deprotection is not a simple solution-phase reaction; it is a heterogeneous surface phenomenon governed by adsorption isotherms.
The Catalytic Cycle[2][3][4]
-
Adsorption: The benzyl phenyl ring coordinates to the Pd surface.
-
Oxidative Addition: Molecular H₂ dissociates on Pd to form active Pd-H species.
-
Decarboxylation: The resulting carbamic acid is unstable and collapses to release CO₂, the free amine, and toluene.[2]
Visualization: The Surface Pathway
The following diagram illustrates the critical path and potential failure points (e.g., competitive adsorption).
Figure 1: The catalytic cycle of Cbz removal. Note the red dotted line indicating product inhibition (amine poisoning), a common cause of stalled reactions.
Module 2: Troubleshooting & FAQs
Specific solutions for high-friction experimental issues.
Q1: My reaction stalls at 50-70% conversion. Adding more catalyst doesn't help.[3] Why?
Diagnosis: This is classic Product Inhibition (Amine Poisoning) . The Science: The free amine product is often a better ligand for Palladium than the starting carbamate. As the reaction proceeds, the generated amine binds tightly to the Pd active sites, shutting down the catalytic cycle. The Fix:
-
Acid Additives: Add 1.0–2.0 equivalents of HCl or Acetic Acid. This protonates the product amine (
), preventing it from coordinating to the metal surface [1].[3] -
Solvent Switch: Move from non-polar solvents (THF/EtOAc) to protic solvents (MeOH/EtOH) which better solvate the ammonium species.
Q2: I have a Chlorine/Bromine atom on my aromatic ring. How do I prevent dehalogenation?
Diagnosis: Pd/C is too active and unselective, leading to Hydrodehalogenation . The Science: The bond dissociation energy of Ar-Br and Ar-Cl is accessible to active Pd-H species under standard conditions. The Fix:
-
Poison the Catalyst (Intentionally): Add Pyridine or Ammonium Acetate to the reaction mixture. These species occupy the most active "kink" sites on the Pd surface responsible for dehalogenation, leaving the terrace sites available for Cbz cleavage [2].
-
Switch Catalyst: Use 5% Pd/C (sulfided) or Pt/C . Platinum is generally less prone to oxidative addition into Ar-Halide bonds than Palladium.
-
Alternative Donor: Use Transfer Hydrogenation (see Protocol B).[2][4] The kinetics of ammonium formate decomposition often favor Cbz removal over dehalogenation.
Q3: The catalyst sparked when I added it to Methanol. How do I handle this safely?
Diagnosis: Pyrophoric Ignition . The Science: Dry Pd/C contains adsorbed oxygen. When exposed to methanol vapors and hydrogen, the heat of adsorption can trigger flash ignition. The Fix (The "Wet" Protocol):
-
Never add dry catalyst to methanol.
-
Weigh the catalyst in a weigh boat.
-
Add a small amount of water or toluene to the weigh boat to create a thick slurry/paste.
-
Transfer this wet paste into the reaction vessel. The water layer acts as a heat sink and oxygen barrier [3].
Module 3: Optimization Data Center
Solvent Selection Guide
The choice of solvent dictates reaction rate and safety profile.
| Solvent | Relative Rate | Flammability Risk | Selectivity | Recommendation |
| Methanol (MeOH) | High (Fastest) | Critical (Flash fire) | Low | Standard for simple substrates. |
| Ethanol (EtOH) | High | High | Moderate | Safer alternative to MeOH. |
| Ethyl Acetate | Moderate | Low | High | Best for halogenated substrates. |
| Acetic Acid | High | Low | N/A | Use for amine poisoning issues.[5] |
| THF | Low | High | Low | Avoid unless solubility requires it. |
Catalyst & Additive Matrix[8]
| Issue | Recommended Catalyst | Additive | Mechanism |
| Standard | 10% Pd/C (Type: Degussa) | None | Baseline activity. |
| Halogenated | 5% Pd/C (Sulfided) | Pyridine (1 eq) | Site-selective poisoning. |
| Steric Bulk | 20% Pd(OH)₂ (Pearlman's) | None | Higher surface area/activity. |
| Stalled | 10% Pd/C | HCl (1M in dioxane) | Prevents product inhibition. |
Module 4: Validated Protocols
Protocol A: Standard Hydrogenation (Balloon)
Best for: Routine deprotection of non-sensitive substrates.
-
Setup: In a round-bottom flask, dissolve substrate (1.0 equiv) in MeOH (0.1 M).
-
Catalyst Addition:
-
Safety Step: Pre-wet 10% Pd/C (10 wt% loading relative to substrate) with 0.5 mL water.
-
Add wet slurry to the flask.
-
-
Purge: Seal flask with a septum. Insert a needle connected to a vacuum/inert gas manifold. Cycle Vacuum/Nitrogen 3 times to remove oxygen.
-
Reaction: Replace Nitrogen line with a H₂ balloon. Stir vigorously (vortex must be visible) to overcome gas-liquid mass transfer limitations.
-
Workup: Filter through a Celite pad (keep wet with solvent to prevent fire). Wash with MeOH. Concentrate filtrate.[1][6]
Protocol B: Transfer Hydrogenation (Ammonium Formate)
Best for: Halogenated substrates, scalable safety (no H₂ gas), and faster kinetics.
-
Setup: Dissolve substrate in MeOH or EtOH (0.1 M).
-
Reagents: Add Ammonium Formate (3.0–5.0 equiv).
-
Catalyst: Add 10% Pd/C (5–10 wt%).
-
Reaction: Heat to reflux (or 60°C).
-
Note: CO₂ and NH₃ gas will evolve. Ensure the system is vented (do not seal tightly).[7]
-
-
Monitoring: Reaction is typically complete in 1–2 hours (faster than balloon).
-
Workup: Filter through Celite. The excess ammonium formate is volatile/sublimable or can be removed by aqueous wash [4].
Module 5: Troubleshooting Logic Tree
Figure 2: Decision matrix for diagnosing and resolving common hydrogenation failures.
References
-
BenchChem. "Application Notes and Protocols: Palladium-Catalyzed Cbz Deprotection." BenchChem Technical Support. Link
-
Sajiki, H. "Selective inhibition of benzyl ether hydrogenolysis with Pd/C by the use of ammonia, pyridine or ammonium acetate."[8] Tetrahedron Letters, 1995, 36(20), 3465-3468. Link
-
Sarpong Group. "Standard Operating Procedures: Hydrogenations Using Heterogeneous Catalysts."[9] University of California, Berkeley. Link
-
Gowda, D. C. "Ammonium formate catalytic transfer hydrogenation: A convenient method for removal of halogenated benzyloxycarbonyl groups." Indian Journal of Chemistry, 2002. Link
-
Scientific Update. "To Deprotect and Serve: Challenges in Cbz Removal." Scientific Update UK, 2023. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. total-synthesis.com [total-synthesis.com]
- 5. reddit.com [reddit.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Cbz-Protected Amino Groups [organic-chemistry.org]
- 9. sarponggroup.com [sarponggroup.com]
Technical Support Center: Controlling Leucine Epimerization
Senior Application Scientist Desk Ticket ID: LEU-EPI-001 Status: Open Priority: High (Structural Integrity Risk)
Welcome to the Technical Support Center
I am Dr. Aris, Senior Application Scientist. You are likely here because you have observed split peaks in your HPLC chromatogram or undefined "shoulders" in your mass spectra.
Epimerization at the Leucine
This guide is structured to move you from Diagnosis to Mechanism to Resolution .
Module 1: Diagnostic Hub
How do I confirm if my Leucine has epimerized?
If you suspect D-Leu contamination, standard C18 HPLC is often insufficient for separation unless the peptide is short (<5 residues). You must employ chiral derivatization.
Protocol: Marfey’s Method (The Gold Standard)
This protocol converts enantiomers (L-Leu / D-Leu) into diastereomers using FDAA (Marfey's Reagent), which are easily separable on a standard C18 column.
Reagents Required:
-
FDAA (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide)
-
1 M NaHCO₃[1]
-
6 M HCl (for hydrolysis)[1]
-
Standard HPLC solvents (Water/Acetonitrile + 0.1% TFA)
Step-by-Step Workflow:
-
Hydrolysis: Dissolve peptide (0.5 mg) in 6 M HCl (1 mL). Heat at 110°C for 24 hours in a sealed glass vial. Dry under N₂ stream.
-
Derivatization: Resuspend hydrolysate in H₂O (50 µL). Add 1 M NaHCO₃ (20 µL) and 1% FDAA in acetone (100 µL).
-
Incubation: Heat at 40°C for 1 hour. (Do not overheat; FDAA degrades >50°C).
-
Quenching: Stop reaction with 1 M HCl (20 µL). Dilute with 50% Acetonitrile/Water.
-
Analysis: Inject on C18 HPLC (UV 340 nm).
-
L-Leu-FDAA elutes later than D-Leu-FDAA due to hydrophobicity differences in the diastereomeric complex.
-
Module 2: Root Cause Analysis
Why is this happening?
Epimerization is not random; it is a chemical inevitability when activation kinetics are slow. The primary mechanism is the Oxazolone Pathway .
The Mechanism:
When the Carboxyl group is activated (e.g., by DIC or HATU), the carbonyl oxygen of the preceding amide bond can attack the activated carbonyl. This forms a 5-membered ring (Oxazolone). The
Figure 1: The competition between coupling (Green) and oxazolone formation (Red). Slow coupling kinetics increase the lifespan of the activated ester, increasing the probability of oxazolone formation.
Module 3: Troubleshooting & Prevention
How do I fix it?
Scenario A: Standard Fmoc-Leucine Coupling
Issue: Using HOBt/DIC results in 2-5% racemization. Fix: Switch to Oxyma Pure . Reasoning: Oxyma Pure (Ethyl 2-cyano-2-(hydroxyimino)acetate) creates an activated ester that is more reactive than HOBt esters but less prone to oxazolone formation due to the specific geometry of the oxime leaving group.
| Reagent System | Risk Level | Recommendation |
| DIC / HOBt | Moderate | Legacy method. Avoid for sensitive sequences. |
| DIC / Oxyma Pure | Low | Standard of Care. Excellent suppression of racemization. |
| HATU / DIEA | High | Danger. Excess base (DIEA) drives oxazolone formation. Use only if necessary. |
| HATU / Collidine | Low-Moderate | Alternative. Collidine is a weaker base (pKa 7.4) than DIEA, reducing proton abstraction. |
Scenario B: N-Methyl Leucine (The "Problem Child")
Issue:
Protocol: Coupling N-Me-Leu
-
Activation: Use PyAOP (0.9 eq) and Oxyma Pure (1.0 eq).
-
Base: Use 2,4,6-Collidine (2.0 eq) instead of DIEA.
-
Pre-activation: 30 seconds maximum.
-
Coupling: Double couple for 2 hours.
Scenario C: Resin Loading (The First Residue)
Issue: Esterification of the first amino acid onto Wang resin is notorious for racemization (up to 10-15%) because it requires strong activation (DMAP) and long times.
Fix: Use 2-Chlorotrityl Chloride (2-CTC) Resin .
Reasoning: 2-CTC is extremely acid-sensitive and sterically bulky. Loading occurs via nucleophilic substitution (
Module 4: Decision Matrix (Workflow)
Follow this logic tree to select your experimental conditions.
Figure 2: Reagent selection logic based on steric difficulty and methylation status.
Module 5: Frequently Asked Questions (FAQ)
Q: Can I use Microwave synthesis to speed up Leucine coupling? A: Proceed with caution. While microwave energy accelerates coupling (good), it also accelerates the oxazolone formation (bad). For Leucine, limit temperature to 50°C . For Cysteine or Histidine, never exceed room temperature.
Q: Why do you recommend Collidine over DIEA?
A: DIEA (Diisopropylethylamine) is a strong base. In HATU couplings, the excess DIEA abstracts the
Q: I see a "pre-peak" on my HPLC. Is this the D-isomer? A: Not necessarily. D-isomers usually elute earlier than L-isomers in Reverse Phase HPLC, but not always. Epimers often have identical masses but different retention times. You must co-inject with a synthesized standard (intentional D-Leu peptide) or use Marfey's analysis to be 100% sure.
References
-
Subirós-Funosas, R., et al. (2009). "Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion."[2] Chemistry – A European Journal. Link
-
Marfey, P. (1984). "Determination of D-amino acids as enantiomeric derivatives of 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide." Carlsberg Research Communications. Link
-
Bachem. (2024). "Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives." Bachem Technical Guides. Link
-
El-Faham, A., & Albericio, F. (2011). "Peptide Coupling Reagents, More than a Letter Soup." Chemical Reviews. Link
-
Sigma-Aldrich. "Peptide Coupling Reagents Guide." Merck Technical Library. Link
Sources
Technical Support Center: Handling Z-Leu-Ile-OH Reagents
Topic: Moisture Sensitivity & Handling Protocols for Z-Leu-Ile-OH Document ID: TS-ZLI-004 Version: 2.1 (Current)[1]
Introduction: The "Invisible" Contaminant
As researchers, we often treat Z-Leu-Ile-OH (Carbobenzyloxy-L-leucyl-L-isoleucine) as a standard building block.[1] However, its dipeptide nature and specific hydrophobicity profile make it uniquely susceptible to moisture-induced artifacts.[1] Unlike simple amino acids, Z-Leu-Ile-OH carries a "hidden" risk: when you activate its C-terminus for coupling, you are performing a segment condensation .[1]
If moisture is present, you risk not just hydrolysis, but C-terminal racemization via oxazolone formation—a pathway significantly faster in dipeptides than in single urethane-protected amino acids.[1] This guide replaces generic advice with chemically grounded protocols to protect your stereochemistry and stoichiometry.
Module 1: Storage & The "Cold Chain" Protocol
The Issue: Condensation is the primary vector for moisture contamination. Opening a cold bottle in a warm, humid lab sucks atmospheric water into the hygroscopic powder instantly.
Core Protocol: The Warm-Up Rule
Do not touch the seal until thermal equilibrium is reached.
| Step | Action | Mechanism/Rationale |
| 1 | Receive & Inspect | Check for clumping immediately upon arrival. Clumping indicates prior moisture excursion. |
| 2 | Deep Freeze | Store at -20°C .[1] Low temperature kinetically arrests hydrolysis and oxidation. |
| 3 | The Thaw (Critical) | Remove bottle from freezer. Place in a desiccator at Room Temp (RT) for 60 minutes before opening. |
| 4 | Aliquot | Once open, aliquot into single-use vials under inert gas (Nitrogen/Argon) if possible. |
| 5 | Reseal | Parafilm is insufficient. Use electrical tape or secondary containment with desiccant packs. |
Visualization: The Safe Storage Workflow
Figure 1: The "Cold Chain" workflow emphasizes the equilibration step (Red) to prevent condensation-induced degradation.[1]
Module 2: Weighing & Stoichiometry
The Issue: Water adds weight but not moles. If your Z-Leu-Ile-OH is 5% water by weight, your coupling reaction will be 5% substoichiometric, leading to incomplete coupling and difficult deletions sequences.[1]
Troubleshooting Table: Water Content Impact
| Symptom | Diagnosis | Verification Method |
| Powder sticks to spatula | Moderate Hygroscopicity | Visual check. Powder should be free-flowing.[1] |
| "Ghost" peaks in HPLC | Hydrolysis/Racemization | LC-MS (Look for M+18 peaks or diastereomers). |
| Low Yields | Stoichiometric Error | Karl Fischer Titration (Gold Standard) or NMR. |
The "Self-Validating" Weighing Protocol[1]
-
Tare your weighing boat.
-
Weigh the target amount of Z-Leu-Ile-OH.[1]
-
Record the exact mass.
-
Dissolve in dry DMF.
-
Check: If the solution is cloudy, moisture has likely caused aggregation or the reagent has hydrolyzed to an insoluble species. Do not proceed.
Module 3: Chemical Implications (The Racemization Trap)
The Science: This is the most critical technical insight.
-
Single Amino Acids (e.g., Z-Ile-OH): The Z-group (urethane) prevents oxazolone formation.[1] Racemization is low.
-
Dipeptides (Z-Leu-Ile-OH): When you activate the C-terminal Ile, the "protecting group" on the Ile nitrogen is actually the leucyl amide.[1] This amide can attack the activated ester to form a 5(4H)-oxazolone.
-
The Moisture Link: Water acts as a nucleophile, hydrolyzing the active ester (lowering yield), but it also facilitates base-catalyzed proton abstraction, accelerating racemization.
Visualization: Degradation Pathways
Figure 2: Moisture accelerates the "Red Path" (Racemization/Hydrolysis) by interfering with the activated ester intermediate.
Module 4: Recovery & Rescue
Question: "My reagent was left on the bench overnight. Is it ruined?" Answer: Likely not chemically degraded, but physically compromised (wet).
Recovery Protocol:
-
Do NOT heat. Heat + Moisture = Hydrolysis.
-
Lyophilization: Dissolve in 10% Acetic Acid/Water (if soluble) or t-Butanol/Water and freeze-dry. This is the gentlest method.
-
Vacuum Desiccation: Place in a vacuum desiccator over Phosphorus Pentoxide (
) or high-grade silica gel for 24-48 hours.
Frequently Asked Questions (FAQ)
Q: Can I use Z-Leu-Ile-OH if it has turned into a hard cake? A: We recommend against it for GMP or critical synthesis.[1] Hard caking implies significant water absorption. While the chemical structure might be intact, the weight-to-mole ratio is unknown. If you must use it, dry it thoroughly using the Recovery Protocol above and verify purity via HPLC.
Q: Why does Z-Leu-Ile-OH racemize more than Z-Ile-OH? A: This is due to the segment condensation effect .[1] In Z-Ile-OH, the nitrogen is protected by a carbamate (Z-group), which reduces the nucleophilicity of the carbonyl oxygen, preventing oxazolone formation. In Z-Leu-Ile-OH, the Ile nitrogen is part of an amide bond (Leucine-Isoleucine), which is much more prone to forming the racemizing oxazolone intermediate upon activation.[1]
Q: What is the best solvent to dissolve Z-Leu-Ile-OH? A: DMF (Dimethylformamide) or NMP are standard.[1] Ensure your solvent is "Anhydrous Grade" or stored over molecular sieves. Adding wet solvent to dry peptide negates all storage precautions.
References
-
Sigma-Aldrich. (n.d.).[1] Storage and Handling of Synthetic Peptides. Retrieved from
-
Bachem. (2024). Peptide Stability and Storage Guidelines. Retrieved from
-
Isidro-Llobet, A., et al. (2009).[1] Amino Acid-Protecting Groups. Chemical Reviews. (Contextual grounding on Z-group stability and racemization mechanisms).
-
Biotage. (2023).[2] Tips and Tricks for Success in Solid Phase Peptide Synthesis. Retrieved from
Sources
Validation & Comparative
A Senior Application Scientist's Guide to the Mass Spectrometry Fragmentation of Z-Leu-Ile-OH
For Researchers, Scientists, and Drug Development Professionals
In the realm of peptide analysis, mass spectrometry stands as an indispensable tool for structural elucidation. The fragmentation patterns observed in a tandem mass spectrometry (MS/MS) experiment offer a detailed fingerprint of a peptide's sequence and modifications. This guide provides an in-depth analysis of the expected fragmentation patterns of the N-terminally protected dipeptide, Z-Leu-Ile-OH (Benzyloxycarbonyl-Leucyl-Isoleucine). We will explore the characteristic fragmentation pathways under common ionization and dissociation techniques, such as Electrospray Ionization (ESI) coupled with Collision-Induced Dissociation (CID), and compare these with alternative fragmentation methods where relevant. A key focus will be on the differentiation of the isomeric residues Leucine (Leu) and Isoleucine (Ile), a persistent challenge in proteomics and peptide chemistry.[1][2]
The Subject Molecule: Z-Leu-Ile-OH at a Glance
Before delving into its fragmentation, let's characterize our molecule of interest.
-
Structure: Z-Leu-Ile-OH consists of a Leucine residue and an Isoleucine residue linked by a peptide bond. The N-terminus of Leucine is protected by a benzyloxycarbonyl (Z) group, and the C-terminus of Isoleucine is a free carboxylic acid.
-
Molecular Weight:
-
Z (Benzyloxycarbonyl) group: C8H7O2 = 135.04 g/mol
-
Leucine (Leu): C6H13NO2 = 131.17 g/mol (residue mass = 113.08 g/mol )
-
Isoleucine (Ile): C6H13NO2 = 131.17 g/mol (residue mass = 113.08 g/mol )
-
Z-Leu-Ile-OH (C20H30N2O5): Monoisotopic Mass = 378.21 g/mol
-
The Experimental Framework: A Typical MS/MS Workflow
To understand the fragmentation of Z-Leu-Ile-OH, we will consider a standard experimental setup.
Caption: A typical workflow for analyzing the fragmentation of Z-Leu-Ile-OH using ESI-MS/MS.
In this workflow, the protonated molecule, [M+H]⁺, with a mass-to-charge ratio (m/z) of 379.22, is isolated and subjected to fragmentation. The resulting product ions are then analyzed to deduce the structure of the original molecule.
Primary Fragmentation Pathways: The Peptide Backbone
The most common fragmentation in low-energy CID of peptides occurs along the peptide backbone, leading to the formation of b- and y-type ions.[3][4]
Caption: Cleavage sites along the peptide backbone of Z-Leu-Ile-OH leading to b- and y-ions.
-
b-ions: These fragments contain the N-terminus of the peptide. Cleavage occurs at the peptide bond, with the charge retained on the N-terminal fragment.
-
y-ions: These fragments contain the C-terminus of the peptide. Cleavage also occurs at the peptide bond, but the charge is retained on the C-terminal fragment.
For Z-Leu-Ile-OH, we can predict the following primary fragment ions:
| Ion Type | Structure | Calculated m/z ([M+H]⁺) |
| b₁ | Z-Leu | 249.12 |
| y₁ | H-Ile-OH | 132.09 |
The presence of a significant b₁ ion is expected, a behavior noted in other Nα-protected dipeptides.[5]
The Influence of the Benzyloxycarbonyl (Z) Group
The N-terminal protecting group significantly influences the fragmentation pattern. The Z-group can undergo its own characteristic fragmentation, often leading to prominent ions in the spectrum.
A major fragmentation pathway for benzyl-containing compounds is the formation of a stable tropylium ion (C₇H₇⁺) at m/z 91 .[6] This can occur through the cleavage of the benzyl-oxygen bond. Another common loss is that of the entire benzyloxy group or neutral loss of toluene.
Furthermore, a McLafferty-type rearrangement can occur in protected peptides, leading to the loss of the protecting group followed by CO₂.[5]
Differentiating Leucine and Isoleucine: The Key Challenge
Leucine and Isoleucine are isomers with the same mass, making them indistinguishable by low-energy CID based on b- and y-ion masses alone.[1][2] However, higher-energy fragmentation methods or alternative dissociation techniques can induce side-chain cleavages that produce diagnostic ions.[7][8][9]
More advanced techniques like Electron Transfer Dissociation (ETD) or Electron Capture Dissociation (ECD) are particularly effective at inducing side-chain fragmentation, leading to the formation of c- and z-ions, and subsequently w-ions, which are diagnostic for Leu and Ile.[10][11][12][13]
Even with CID, under higher energy conditions, characteristic neutral losses from the side chain of the immonium ions or other fragment ions can be observed.
-
Isoleucine: Can undergo a characteristic loss of an ethyl radical (•C₂H₅, 29 Da) or ethene (C₂H₄, 28 Da).
-
Leucine: Typically shows a loss of an isopropyl radical (•C₃H₇, 43 Da) or propene (C₃H₆, 42 Da).
These characteristic losses are often observed from z-ions, forming w-ions that are highly diagnostic.[7][12][13] For instance, a w-ion resulting from the loss of 43 Da from a z-ion would be indicative of Leucine, while a loss of 29 Da would point to Isoleucine.[11][12]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. I/L De Novo Antibody Sequencing - Abterra Biosciences [abterrabio.com]
- 3. uab.edu [uab.edu]
- 4. Mascot help: Peptide fragmentation [matrixscience.com]
- 5. Characterization of Nα-Fmoc-protected dipeptide isomers by electrospray ionization tandem mass spectrometry (ESI-MS(n)): effect of protecting group on fragmentation of dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Gas-Phase Fragmentation Characteristics of Benzyl-Aminated Lysyl-Containing Tryptic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. LESSONS IN DE NOVO PEPTIDE SEQUENCING BY TANDEM MASS SPECTROMETRY - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ion Trap Collisional Activation of c and z• Ions Formed via Gas-Phase Ion/Ion Electron Transfer Dissociation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. sciex.com [sciex.com]
- 12. Precise Leucine/Isoleucine Discrimination - Creative Biolabs [creative-biolabs.com]
- 13. Discrimination of leucine and isoleucine in peptides sequencing with Orbitrap Fusion mass spectrometer - PubMed [pubmed.ncbi.nlm.nih.gov]
Definitive Guide to 1H NMR Characterization of Z-Leu-Ile-OH Methyl Groups
Topic: 1H NMR Characterization of Z-Leu-Ile-OH Methyl Groups Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.
Executive Summary
In peptide synthesis and peptidomimetic drug design, the dipeptide Z-Leu-Ile-OH (Carbobenzoxy-L-Leucyl-L-Isoleucine) serves as a critical structural motif, often functioning as a hydrophobic core fragment for proteasome inhibitors (e.g., MG-132 derivatives). However, the characterization of this molecule presents a distinct analytical challenge: the severe spectral overlap of the Leucine (Leu) and Isoleucine (Ile) methyl groups in the 0.80–1.00 ppm region.
This guide compares the Standard 1D 1H NMR Quality Control (QC) Protocol against the High-Resolution Multi-Dimensional (2D) Characterization Protocol . While standard 1D methods are sufficient for gross purity assessment, they fail to provide structural certainty. We demonstrate that a 2D-driven workflow (TOCSY/HSQC) is the only rigorous method to unambiguously assign the Z-Leu-Ile-OH methyl region, ensuring the integrity of your synthetic intermediates.
Part 1: The Challenge – Methyl "Blobs" in Peptide NMR
The aliphatic region of Z-Leu-Ile-OH is dominated by the side chains of Leucine and Isoleucine. In a standard 300 or 400 MHz 1D spectrum, these signals collapse into a multiplet cluster often referred to as a "methyl blob."
-
Leucine: Contains two
-methyl groups ( ) that appear as doublets. -
Isoleucine: Contains one
-methyl doublet and one -methyl triplet. -
The Problem: The chemical shift differences between these four methyl groups are often
ppm. Without resolving them, you cannot confirm the ratio of Leu:Ile or detect subtle epimerization (D-Leu vs L-Leu) which often manifests as "shadow" methyl peaks.
Part 2: Methodology Comparison
We compare two analytical approaches for characterizing Z-Leu-Ile-OH.
Alternative A: Standard 1D 1H NMR (Routine QC)
-
Method: Single pulse experiment, 400 MHz, DMSO-d6.
-
Performance:
-
Speed: Fast (< 5 mins).
-
Resolution: Low. The methyl region (0.8–0.95 ppm) appears as a broad, integrated envelope of 12 protons.
-
Risk: High. Cannot distinguish between Z-Leu-Ile-OH and Z-Ile-Leu-OH (sequence isomerism) or detect minor diastereomers.
-
-
Verdict: Acceptable only for rough purity checks, insufficient for structural validation.
Product B: High-Resolution 2D NMR Protocol (Recommended)
-
Method: 600 MHz+ with Cryoprobe. Experiments: 1D 1H, 2D TOCSY (Total Correlation Spectroscopy), and 2D 1H-13C HSQC (Heteronuclear Single Quantum Coherence).
-
Performance:
-
Speed: Moderate (1–2 hours).
-
Resolution: High. Separates spin systems based on connectivity.
-
Mechanism: Uses the distinct spin topologies of Leu (5-spin system) vs. Ile (6-spin system) to disentangle the methyls.
-
-
Verdict: The gold standard for peptide characterization.
Part 3: Detailed Characterization & Data Analysis
The following data represents the expected chemical shift topology for Z-Leu-Ile-OH in DMSO-d6.
1. The "Anchor" Signals (Internal Validation)
Before analyzing the methyls, validate the sample using the Z-group (Carbobenzoxy) signals. These provide an integral reference.
-
Aromatic Ring: 7.30–7.40 ppm (Multiplet, 5H).
-
Benzylic Methylene: 5.00–5.10 ppm (Singlet or AB quartet, 2H).
2. Decoding the Methyl Region (0.80 – 1.00 ppm)
The core distinction lies in the multiplicity and connectivity , revealed via 2D TOCSY.
| Residue | Carbon Position | Proton Type | Multiplicity | Approx. Shift (DMSO-d6) | TOCSY Connectivity (Key Marker) |
| Isoleucine | Triplet | 0.80 – 0.85 ppm | Connects to | ||
| Isoleucine | Doublet | 0.88 – 0.92 ppm | Connects to | ||
| Leucine | Doublet | 0.85 – 0.90 ppm | Connects to | ||
| Leucine | Doublet | 0.89 – 0.94 ppm | Connects to |
Critical Insight: The Isoleucine
-methyl is the only triplet in this region. In a high-field 1D spectrum, look for the "roofing" effect of this triplet. In TOCSY, this triplet correlates to a methylene (-CH ), whereas all Leucine methyls correlate to a methine ( -CH).
Part 4: Visualization of Logic Flow
Diagram 1: Spin System Connectivity (TOCSY Pathway)
This diagram illustrates how TOCSY magnetization transfer allows you to trace the methyls back to their unique backbone protons, distinguishing Leu from Ile.
Caption: TOCSY magnetization transfer pathways. Note that Leucine methyls couple to a
Diagram 2: Experimental Decision Workflow
Caption: Recommended workflow for resolving Z-Leu-Ile-OH methyl overlap. The 2D TOCSY step is the critical divergence from standard QC.
Part 5: Experimental Protocol (Self-Validating)
To replicate the high-resolution results, follow this strict protocol.
1. Sample Preparation
-
Solvent: DMSO-d6 (99.9% D) is preferred over CDCl
for peptides as it minimizes aggregation and sharpens NH signals. -
Concentration: 5–10 mg in 600
L. (High concentration is needed for clear 2D contours in reasonable time). -
Reference: Add TMS (0.00 ppm) or calibrate to residual DMSO quintet (2.50 ppm).
2. Acquisition Parameters (600 MHz)
-
1D 1H:
-
Spectral Width: 12 ppm (-1 to 11 ppm).
-
Scans: 16–64.
-
Relaxation Delay (D1): 2.0 s (Ensure full methyl relaxation).
-
-
2D TOCSY:
-
Mixing Time: 80 ms (Optimal for transferring magnetization from NH all the way to methyls).
-
Points: 2048 (F2) x 256 (F1).
-
Linear Prediction: Forward LP in F1 dimension to improve resolution.
-
3. Validation Step (The "Check")
-
Integrate the Z-group benzylic CH
at ~5.0 ppm. Set value to 2.00. -
Integrate the entire methyl region (0.8–1.0 ppm).
-
Pass Criteria: Total methyl integral must be
. If or , check for impurities or solvent suppression artifacts.
References
-
Wishart, D. S., et al. (1995). "1H, 13C and 15N chemical shift referencing in biomolecular NMR." Journal of Biomolecular NMR, 6(2), 135-140. Link
-
Wüthrich, K. (1986). NMR of Proteins and Nucleic Acids. Wiley-Interscience. (The foundational text for spin-system identification in peptides). Link
-
Biological Magnetic Resonance Data Bank (BMRB). "Chemical Shift Statistics for Amino Acids." (Standard reference for Leu/Ile ranges). Link
-
Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Source for TOCSY mixing time optimization). Link
A Definitive Guide to Validating a Stability-Indicating RP-HPLC Method for Z-Leu-Ile-OH Purity Assessment
Introduction: The Critical Role of Purity in Peptide Synthesis
In the landscape of pharmaceutical development and biochemical research, synthetic peptides serve as indispensable building blocks for therapeutics and complex molecular probes. Z-Leu-Ile-OH, an N-terminally protected dipeptide, is a fundamental intermediate in the synthesis of more complex peptide structures. Its purity is not a mere quality metric; it is the foundational pillar upon which the integrity, safety, and efficacy of the final product are built. Impurities, whether they are diastereomers, deletion sequences, or by-products from protecting group manipulation, can introduce significant risks, including altered biological activity and immunogenicity.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) has long been established as the gold-standard analytical technique for the separation and quantification of peptides and proteins.[1] Its high resolving power makes it exceptionally suited for separating molecules with subtle structural differences.[1] This guide provides an in-depth, experience-driven walkthrough for the development and validation of a robust, stability-indicating RP-HPLC method for determining the purity of Z-Leu-Ile-OH. The methodology is rigorously grounded in the principles outlined by the International Council for Harmonisation (ICH) guidelines, specifically Q2(R1) and Q1A(R2), ensuring the resulting data is reliable, reproducible, and compliant with global regulatory expectations.[2][3][4][5]
Method Development: A Rationale-Driven Approach
The development of a successful analytical method is not a matter of chance but of deliberate, scientifically-grounded choices. Each parameter is selected to exploit the physicochemical properties of the analyte and potential impurities, ensuring a robust and reliable separation.
The Stationary Phase: Why a C18 Column is the Workhorse
For small peptides like Z-Leu-Ile-OH, a C18 (octadecylsilane) column is the quintessential starting point.[1] The long alkyl chains provide a highly hydrophobic stationary phase, which promotes retention of the moderately non-polar dipeptide through hydrophobic interactions.
-
Causality: The Z (benzyloxycarbonyl) group, along with the leucine and isoleucine side chains, imparts sufficient hydrophobicity to interact effectively with the C18 phase. C18 columns are particularly effective for separating peptides under 3,000 daltons.[1] We selected a column with dimensions of 4.6 x 150 mm and a 3.5 µm particle size. The smaller particle size enhances peak efficiency and resolution, while the 150 mm length provides adequate resolving power without excessively long run times.
The Mobile Phase: Orchestrating Elution with Ion-Pairing
The mobile phase is the active component that modulates the analyte's retention. For peptides, a simple water/organic solvent system is insufficient.
-
Organic Modifier: Acetonitrile (ACN) is the preferred organic solvent for peptide separations due to its low viscosity and UV transparency.
-
Ion-Pairing Agent: The inclusion of 0.1% Trifluoroacetic Acid (TFA) in both the aqueous (Mobile Phase A) and organic (Mobile Phase B) components is critical. TFA serves two purposes:
-
pH Control: It maintains a low pH (~2), which protonates the C-terminal carboxylic acid of Z-Leu-Ile-OH, neutralizing its negative charge and increasing its overall hydrophobicity and retention.
-
Ion Pairing: TFA forms an ion pair with any positively charged groups, masking their charge and preventing undesirable interactions with residual silanols on the silica backbone of the stationary phase. This results in sharper, more symmetrical peaks.
-
Gradient Elution: Achieving Resolution Through a Shallow Slope
An isocratic elution is rarely suitable for purity analysis where impurities with varying polarities may be present. A gradient elution, where the concentration of the organic solvent is increased over time, is necessary.
-
Rationale: A shallow gradient, for instance, a 1% per minute increase in ACN, provides the best opportunity to resolve closely eluting impurities from the main Z-Leu-Ile-OH peak.[6][7] This controlled, gradual increase in mobile phase strength allows for the differential partitioning of molecules based on subtle differences in their hydrophobicity.
Detection: The Power of Photodiode Array (PDA)
While a standard single-wavelength UV detector set to 215 nm (for the peptide bond) would quantify the analyte, a Photodiode Array (PDA) detector offers a significant advantage for a validation study.
-
Expertise: A PDA detector acquires the full UV-Vis spectrum at every point in the chromatogram.[8][9] This capability is invaluable for assessing peak purity. By comparing the spectra across a single peak, one can determine if it represents a single component or co-eluting impurities. This is a cornerstone of establishing method specificity.[10]
Method Validation: A Self-Validating System per ICH Q2(R1)
The objective of validation is to demonstrate that the analytical procedure is suitable for its intended purpose.[3][11][12] The following sections detail the experimental protocols and acceptance criteria for validating the Z-Leu-Ile-OH purity method.
Final Optimized Chromatographic Conditions
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 3.5 µm |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile (ACN) |
| Gradient | 30% to 70% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | PDA, 215 nm |
| Injection Volume | 10 µL |
| Sample Diluent | Mobile Phase A / Mobile Phase B (50:50) |
System Suitability
Purpose: To verify that the chromatographic system is adequate for the intended analysis on the day of the experiment.
Experimental Protocol:
-
Prepare a standard solution of Z-Leu-Ile-OH at a concentration of 1.0 mg/mL.
-
Inject the solution six consecutive times.
-
Evaluate the resulting chromatograms for key performance indicators.[13]
Acceptance Criteria & Hypothetical Data:
| Parameter | Acceptance Criteria | Result (n=6) | Status |
| Tailing Factor (T) | T ≤ 2.0 | 1.25 | Pass |
| Theoretical Plates (N) | N > 2000 | 8500 | Pass |
| %RSD of Peak Area | ≤ 2.0% | 0.45% | Pass |
| %RSD of Retention Time | ≤ 1.0% | 0.15% | Pass |
Specificity and Stability-Indicating Nature
Purpose: To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, including impurities, degradants, or matrix components. This is achieved through forced degradation studies.[14]
Experimental Protocol:
-
Expose a 1.0 mg/mL solution of Z-Leu-Ile-OH to the following stress conditions as per ICH Q1A(R2) guidelines.[5][15][16] The goal is to achieve 5-20% degradation.[15]
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 4 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 2 hours.
-
Oxidation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal: 80°C for 48 hours (solid state).
-
Photolytic: Expose to light at an overall illumination of ≥ 1.2 million lux hours and an integrated near UV energy of ≥ 200 watt hours/square meter (ICH Q1B).
-
-
Analyze each stressed sample by RP-HPLC.
-
Use the PDA detector to assess the peak purity of the main Z-Leu-Ile-OH peak in each chromatogram to ensure no degradants are co-eluting.
Hypothetical Results Summary:
| Stress Condition | % Degradation | Observations | Peak Purity |
| Acid Hydrolysis | 12.5% | Two distinct degradation peaks observed, well-resolved from the main peak. | Pass |
| Base Hydrolysis | 18.2% | One major and one minor degradation peak observed, baseline resolved. | Pass |
| Oxidation | 8.9% | A single degradation product eluted prior to the main peak. | Pass |
| Thermal | 3.1% | Minor degradation peak observed. | Pass |
| Photolytic | 1.5% | Very minor degradation, stable to light. | Pass |
This data confirms the method is stability-indicating as it can separate and detect the degradation products formed under various stress conditions.
Caption: Workflow for Establishing Method Specificity via Forced Degradation.
Linearity
Purpose: To demonstrate that the method's response is directly proportional to the concentration of the analyte over a specified range.
Experimental Protocol:
-
Prepare a stock solution of Z-Leu-Ile-OH standard.
-
Perform serial dilutions to create at least five concentration levels, ranging from 50% to 150% of the target assay concentration (e.g., 0.5 mg/mL to 1.5 mg/mL).
-
Inject each concentration in triplicate.
-
Construct a calibration curve by plotting the mean peak area against the concentration.
Hypothetical Linearity Data:
| Concentration (mg/mL) | Mean Peak Area (n=3) |
| 0.5 | 651,234 |
| 0.75 | 975,890 |
| 1.0 | 1,302,550 |
| 1.25 | 1,628,110 |
| 1.5 | 1,955,980 |
Results:
-
Regression Equation: y = 1,303,500x - 1,200
-
Correlation Coefficient (r²): 0.9998
Acceptance Criterion: r² ≥ 0.999. The result confirms the method is linear across the specified range.[17]
Accuracy (as Recovery)
Purpose: To determine the closeness of the test results obtained by the method to the true value.
Experimental Protocol:
-
Prepare samples at three concentration levels (e.g., 80%, 100%, 120% of the target concentration) with known amounts of Z-Leu-Ile-OH standard.
-
Inject each level in triplicate.
-
Calculate the percentage recovery for each determination.
Hypothetical Accuracy Data:
| Level | Theoretical Conc. (mg/mL) | Measured Conc. (mg/mL) | % Recovery |
| 80% | 0.80 | 0.79 | 98.8% |
| 100% | 1.00 | 1.01 | 101.0% |
| 120% | 1.20 | 1.19 | 99.2% |
| Mean Recovery | 99.7% |
Acceptance Criterion: Mean recovery should be within 98.0% to 102.0%. The method is deemed accurate.
Precision
Purpose: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.
Experimental Protocol:
-
Prepare one sample at 100% of the test concentration (1.0 mg/mL).
-
Perform six replicate injections from this single preparation.
-
Calculate the %RSD of the peak areas.
Hypothetical Repeatability Data:
| Injection | Peak Area |
| 1 | 1,301,500 |
| 2 | 1,308,200 |
| 3 | 1,299,900 |
| 4 | 1,305,600 |
| 5 | 1,303,400 |
| 6 | 1,306,100 |
| Mean | 1,304,117 |
| Std. Dev. | 3,155 |
| %RSD | 0.24% |
Acceptance Criterion: %RSD ≤ 2.0%. The method is repeatable.
Experimental Protocol:
-
The repeatability experiment is repeated by a different analyst on a different day using a different HPLC system (if available).
-
The results from both sets of experiments are statistically compared.
Hypothetical Intermediate Precision Data:
| Parameter | Analyst 1 / Day 1 | Analyst 2 / Day 2 |
| Mean Peak Area (n=6) | 1,304,117 | 1,315,250 |
| %RSD | 0.24% | 0.31% |
| Overall %RSD (n=12) | 0.55% |
Acceptance Criterion: Overall %RSD ≤ 2.0%. The method demonstrates intermediate precision.[3]
Limits of Detection (LOD) and Quantitation (LOQ)
Purpose: To determine the lowest concentration of the analyte that can be reliably detected (LOD) and quantified with acceptable precision and accuracy (LOQ).
Experimental Protocol: These limits are determined based on the standard deviation of the response and the slope of the calibration curve obtained from the linearity study.
-
LOD = 3.3 * (σ / S)
-
LOQ = 10 * (σ / S)
-
Where σ = the standard deviation of the y-intercepts of the regression line.
-
Where S = the slope of the calibration curve.
-
Hypothetical Results:
| Parameter | Calculated Value |
| LOD | 0.005 mg/mL |
| LOQ | 0.015 mg/mL |
Verification: The LOQ concentration was prepared and injected six times, yielding a %RSD of 4.5% (Acceptance Criterion ≤ 10%), confirming the calculated value.
Robustness
Purpose: To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.
Experimental Protocol:
-
Vary the following parameters one at a time:
-
Flow Rate (± 0.1 mL/min)
-
Column Temperature (± 2°C)
-
Mobile Phase B Composition (± 2%)
-
-
Inject a standard solution and evaluate the system suitability parameters for each condition.
Hypothetical Robustness Data:
| Varied Parameter | Retention Time | Tailing Factor | Theoretical Plates |
| Control | 10.5 min | 1.25 | 8500 |
| Flow Rate (0.9 mL/min) | 11.7 min | 1.26 | 8650 |
| Flow Rate (1.1 mL/min) | 9.5 min | 1.24 | 8410 |
| Temp (28°C) | 10.7 min | 1.25 | 8450 |
| Temp (32°C) | 10.3 min | 1.24 | 8550 |
Caption: Inter-relationships of Method Validation Parameters.
Comparison with Alternative Methodologies
While RP-HPLC is the dominant technique, other methods exist for peptide analysis.
-
Ion-Exchange Chromatography (IEX): Separates molecules based on net charge. For a protected, neutral dipeptide like Z-Leu-Ile-OH, IEX would offer very little selectivity compared to RP-HPLC, which effectively leverages the hydrophobicity of the molecule.
-
Capillary Electrophoresis (CE): Offers extremely high efficiency separations based on charge-to-size ratio. While powerful, it often suffers from lower reproducibility in routine QC environments compared to the robustness of modern HPLC systems.
For the specific task of determining the purity of Z-Leu-Ile-OH, RP-HPLC provides the optimal balance of resolving power, robustness, and transferability, making it the superior choice.
Conclusion
This guide has detailed a comprehensive, rationale-driven approach to the validation of an RP-HPLC method for determining the purity of Z-Leu-Ile-OH. By systematically evaluating specificity, linearity, accuracy, precision, detection limits, and robustness, we have demonstrated that the described method is fit for its intended purpose. The use of forced degradation studies confirms its stability-indicating nature, a critical requirement for materials used in pharmaceutical development. This validated method provides a reliable and trustworthy system for ensuring the quality and integrity of Z-Leu-Ile-OH, supporting the successful development of downstream peptide-based products.
References
- Vertex AI Search. (n.d.). RP-HPLC Method Development and Validation for Determination of Eptifibatide Acetate.
- Vertex AI Search. (n.d.). Development and Validation of RP-HPLC Method for Quantification of Ritonavir.
- Waters Corporation. (n.d.). Selecting a Reversed-Phase Column for the Peptide Mapping Analysis of a Biotherapeutic Protein.
- Vertex AI Search. (n.d.). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC.
- Biotage. (2023, January 31). Optimizing a mobile phase gradient for peptide purification using flash column chromatography.
- Vertex AI Search. (n.d.). HPLC Analysis and Purification of Peptides.
- AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained.
- ICH. (n.d.). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1).
- European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
- Vertex AI Search. (2025, November 5). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects.
- Mierzwa, R., Cooper, B., & Pramanik, B. (1988). Photodiode array detection of peptide-nucleoside antibiotics. Journal of Chromatography.
- ICH. (n.d.). Q1A(R2) Guideline - Stability Testing of New Drug Substances and Products.
- European Medicines Agency. (n.d.). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.
- Phenomenex. (n.d.). HPLC Tech Tip: Approach to Peptide Analysis.
- Escribano, J., et al. (2016). Direct Characterization of Proteins and Peptides in HPLC by Photodiode Array UV-VIS Detection. ResearchGate.
- Vertex AI Search. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review.
- U.S. Food and Drug Administration. (n.d.). Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- Vertex AI Search. (2026, January 25). Forced Degradation Study: Complete Technical Guide for Pharmaceutical Development.
- PubMed. (n.d.). Photodiode array spectral identification of modified amino acids in synthetic peptides following high resolution HPLC separation.
- Waters Corporation. (n.d.). Peptide Isolation – Method Development Considerations.
Sources
- 1. hplc.eu [hplc.eu]
- 2. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 3. database.ich.org [database.ich.org]
- 4. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. database.ich.org [database.ich.org]
- 6. biotage.com [biotage.com]
- 7. HPLC Tech Tip: Approach to Peptide Analysis | Phenomenex [phenomenex.com]
- 8. Photodiode array detection of peptide-nucleoside antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Photodiode array spectral identification of modified amino acids in synthetic peptides following high resolution HPLC separation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ema.europa.eu [ema.europa.eu]
- 12. fda.gov [fda.gov]
- 13. archives.ijper.org [archives.ijper.org]
- 14. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. resolvemass.ca [resolvemass.ca]
- 16. assyro.com [assyro.com]
- 17. RP-HPLC Method Development and Validation for Determination of Eptifibatide Acetate in Bulk Drug Substance and Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Comparative Analysis of Z-Leu-Ile-OH Amide Bonds
For researchers, scientists, and professionals in drug development, a comprehensive understanding of peptide structure is paramount. The amide bond, the fundamental linkage in peptides and proteins, dictates the conformational landscape and, consequently, the biological function of these vital molecules. This guide provides an in-depth technical comparison of Fourier Transform Infrared (FTIR) spectroscopy and other key analytical techniques for the characterization of the amide bonds in the N-protected dipeptide, Z-Leu-Ile-OH.
The Central Role of Amide Bond Analysis
The spatial arrangement of atoms around the amide bond (-CO-NH-) is a primary determinant of a peptide's secondary structure. Factors such as hydrogen bonding, steric hindrance, and the surrounding chemical environment influence the vibrational modes of the amide group. Analyzing these vibrations provides invaluable insights into the peptide's conformation, stability, and potential interactions. Z-Leu-Ile-OH, a simple dipeptide with a benzyloxycarbonyl (Z) protecting group, serves as an excellent model system to explore the nuances of these analytical approaches.
FTIR Spectroscopy: A Vibrational Fingerprint of the Amide Bond
FTIR spectroscopy is a powerful, non-destructive technique that probes the vibrational modes of molecules.[1][2] When applied to peptides, the resulting spectrum contains a wealth of information encoded within characteristic absorption bands, particularly the Amide I, II, and III bands.[1]
Understanding the Amide Bands
-
Amide I (1700-1600 cm⁻¹): This is the most intense and informative band for secondary structure analysis.[2][3] It arises primarily from the C=O stretching vibration of the peptide backbone.[1][4] The exact frequency of the Amide I band is highly sensitive to the hydrogen-bonding environment and the local conformation. For Z-Leu-Ile-OH in a solid state, where intermolecular hydrogen bonding is significant, we expect a strong Amide I band to appear in the lower end of this range, likely between 1620 and 1650 cm⁻¹.
-
Amide II (1580-1510 cm⁻¹): This band originates from a combination of N-H in-plane bending and C-N stretching vibrations.[1] While also sensitive to conformation, its interpretation can be more complex than the Amide I band.[3]
-
Amide III (1300-1200 cm⁻¹): This is a complex band resulting from a mixture of C-N stretching, N-H bending, and other vibrations. Its position can also provide clues about the peptide's secondary structure.
Experimental Protocol: ATR-FTIR Analysis of Solid Z-Leu-Ile-OH
Attenuated Total Reflectance (ATR) is a convenient sampling technique for solid samples, requiring minimal preparation.[1][5]
Objective: To acquire a high-quality FTIR spectrum of solid Z-Leu-Ile-OH to analyze its amide bond vibrations.
Materials:
-
Z-Leu-Ile-OH powder
-
FTIR spectrometer equipped with a diamond or germanium ATR accessory
-
Spatula
-
Isopropanol and lint-free wipes for cleaning
Procedure:
-
Background Spectrum Acquisition:
-
Ensure the ATR crystal is impeccably clean by wiping it with isopropanol and a lint-free cloth.
-
Acquire a background spectrum of the clean, empty ATR crystal. This is a critical step to subtract any atmospheric or instrumental interferences.
-
-
Sample Application:
-
Spectrum Acquisition:
-
Collect the sample spectrum. A typical measurement would involve co-adding 16 to 32 scans at a spectral resolution of 4 cm⁻¹.
-
-
Data Processing:
-
The acquired spectrum will be automatically ratioed against the background spectrum to produce the final absorbance spectrum.
-
Perform baseline correction and normalization as needed to facilitate comparison with other spectra.
-
For quantitative analysis of secondary structure components, mathematical procedures like Fourier self-deconvolution and second derivative analysis can be applied to resolve overlapping bands within the Amide I region.[7]
-
Diagram of the ATR-FTIR Experimental Workflow
Caption: Workflow for ATR-FTIR analysis of a solid peptide sample.
A Comparative Overview of Analytical Techniques
While FTIR is a valuable tool, a multi-faceted approach employing complementary techniques provides a more complete picture of peptide structure.
Raman Spectroscopy
Raman spectroscopy, like FTIR, probes the vibrational modes of a molecule.[8] However, the selection rules are different. While FTIR relies on a change in dipole moment during a vibration, Raman scattering depends on a change in polarizability. This makes Raman particularly sensitive to non-polar bonds and symmetric vibrations, offering complementary information to FTIR.[8] For Z-Leu-Ile-OH, Raman spectroscopy would be adept at characterizing the vibrations of the aromatic ring in the Z-group and the C-C backbone, which are less prominent in the IR spectrum.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of individual atoms within a molecule.[9] Both ¹H and ¹³C NMR are instrumental in determining the three-dimensional structure of peptides in solution.[9] For Z-Leu-Ile-OH, ¹H NMR would reveal the connectivity of protons and provide through-space distance information via the Nuclear Overhauser Effect (NOE), which is crucial for conformational analysis. ¹³C NMR would identify the number and types of carbon atoms present.
Mass Spectrometry (MS)
Mass spectrometry is a powerful technique for determining the molecular weight and sequence of peptides.[10] Electrospray ionization (ESI) is a soft ionization technique commonly used for peptides.[10] Tandem mass spectrometry (MS/MS) involves fragmentation of the parent ion, and the resulting fragmentation pattern provides sequence information.[3] For Z-Leu-Ile-OH, ESI-MS would confirm the molecular weight. MS/MS would produce characteristic fragment ions (b- and y-ions) that would confirm the Leu-Ile sequence. High-resolution mass spectrometry can even be used to differentiate between isomeric amino acids like leucine and isoleucine based on subtle differences in their fragmentation patterns.[7]
At-a-Glance Comparison of Techniques
| Feature | FTIR Spectroscopy | Raman Spectroscopy | NMR Spectroscopy | Mass Spectrometry |
| Principle | Infrared absorption | Raman scattering | Nuclear spin transitions in a magnetic field | Mass-to-charge ratio of ions |
| Information Obtained | Secondary structure, hydrogen bonding | Complementary vibrational information, backbone structure | 3D structure in solution, atomic connectivity | Molecular weight, amino acid sequence |
| Sample State | Solid, liquid, gas | Solid, liquid | Solution | Solid, liquid |
| Sample Preparation | Minimal for ATR | Minimal | Dissolution in a deuterated solvent | Dissolution in a suitable solvent |
| Sensitivity | Microgram range | Microgram to nanogram range | Milligram range | Picogram to femtogram range |
| Strengths | Fast, non-destructive, sensitive to conformation | Complements FTIR, minimal water interference | Detailed 3D structural information | High sensitivity, sequencing capabilities |
| Limitations | Water interference can be an issue, limited resolution | Can be affected by fluorescence, weaker signal than IR | Lower sensitivity, requires larger sample amounts | Provides limited conformational information |
A Holistic Approach to Amide Bond Analysis
The most robust characterization of Z-Leu-Ile-OH's amide bonds comes from the synergistic use of these techniques.
Diagram of Complementary Analytical Techniques
Sources
- 1. FT-IR/ATR Solid Film Formation: Qualitative and Quantitative Analysis of a Piperacillin-Tazobactam Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Comparison of quantitative conformer analyses by nuclear magnetic resonance and Raman optical activity spectra for model dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 6. Analysis of enzyme-responsive peptide surfaces by Raman spectroscopy - Chemical Communications (RSC Publishing) DOI:10.1039/C5CC09189F [pubs.rsc.org]
- 7. A simple method for differentiating Leu and Ile in peptides. The negative-ion mass spectra of [M-H]- ions of phenylthiohydantoin Leu and Ile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparison Of Raman And FTIR Spectroscopy: Advantages And Limitations - Analysis Solutions [gatewayanalytical.com]
- 9. researchgate.net [researchgate.net]
- 10. uab.edu [uab.edu]
Safety Operating Guide
Operational Guide: Safe Disposal and Management of Z-Leu-Ile-OH
Executive Summary & Chemical Profile[1]
Z-Leu-Ile-OH (Carbobenzoxy-L-Leucyl-L-Isoleucine) is a protected dipeptide intermediate commonly used in protease inhibitor research and peptide synthesis.[1] While often classified as "non-hazardous" under GHS criteria due to a lack of acute toxicity data, its disposal requires strict adherence to "Precautionary Principle" protocols.
Scientific Rationale for Controlled Disposal: The Z- (Carbobenzoxy) protecting group renders the peptide more hydrophobic and chemically stable than its free amino acid counterparts. This stability means it does not degrade rapidly in the environment. Furthermore, as a bioactive intermediate intended to interact with biological systems (enzymes), it must be prevented from entering municipal water systems where it could theoretically affect microbial communities or downstream ecology.
Chemical Properties Relevant to Disposal
| Property | Data | Operational Implication |
| Physical State | Solid (White Powder) | High risk of aerosolization during transfer.[1] |
| Solubility | Low in water; Soluble in organic solvents (DMSO, Methanol) | Segregate into Organic waste streams, not Aqueous.[1] |
| Acidity (pKa) | ~3.5 (Carboxylic acid) | Can react with strong bases; do not mix with alkaline waste.[1] |
| Stability | Stable at Room Temp | Does not require quenching, but persists in landfills.[1] |
Hazard Identification & Risk Assessment
Before disposal, you must validate the specific hazard profile of your generated waste.
-
Primary Hazard: Unknown Toxicity. Most Safety Data Sheets (SDS) for Z-Leu-Ile-OH state "The toxicological properties have not been fully investigated" [1].[1]
-
Secondary Hazard: Solvent Contamination. In practice, this peptide is rarely disposed of as a pure solid. It is usually dissolved in HPLC mobile phases (Acetonitrile/Water) or synthesis solvents (DMF, DCM).
The "Assume Toxic" Rule: In the absence of a specific LD50 value, laboratory safety standards dictate that you manage this substance as if it were a P-listed acute toxin until incineration is complete.
Waste Segregation & Classification Strategy
Effective disposal relies on correct segregation at the point of generation. Use the following logic to determine the correct waste stream.
RCRA Classification (USA Context)
-
Pure Z-Leu-Ile-OH: Typically Non-RCRA Regulated (unless it exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity—which is rare for the pure solid).[1]
-
Solution Waste: If dissolved in Acetonitrile or Methanol, the waste carries the D001 (Ignitable) or F-listed solvent codes.
Workflow Visualization: Disposal Decision Tree
The following diagram illustrates the logical flow for categorizing and disposing of Z-Leu-Ile-OH waste.
Figure 1: Decision logic for segregating Z-Leu-Ile-OH waste streams based on physical state and solvent composition.
Step-by-Step Disposal Protocols
Protocol A: Disposal of Solid Substance (Expired or Surplus)
Objective: Safe containment of pure powder to prevent inhalation and environmental release.
-
PPE Verification: Wear nitrile gloves, lab coat, and safety glasses.[2] If handling >10g of fine powder, use a fume hood.
-
Primary Containment: Keep the substance in its original glass/plastic vial if possible. Ensure the cap is tightly sealed.[3][4]
-
Secondary Containment: Place the original vial inside a clear, sealable plastic bag (Ziploc type).
-
Waste Container: Transfer the bagged vial into the lab's Solid Chemical Waste Drum (usually a wide-mouth HDPE drum).
-
Labeling:
-
Attach a hazardous waste tag.[2]
-
Chemical Name: Write "Z-Leu-Ile-OH" (do not use abbreviations like "Peptide A").
-
Hazards: Check "Toxic" (precautionary) and "Irritant."
-
Protocol B: Disposal of Liquid Waste (HPLC/Synthesis)
Objective: Prevent mixing incompatible solvents.
-
Identify the Solvent Matrix:
-
If DCM (Dichloromethane) was used: Use the Halogenated waste stream.
-
If Methanol/Acetonitrile/DMSO was used: Use the Non-Halogenated Organic waste stream.
-
-
pH Check (The Self-Validating Step):
-
Why? Z-Leu-Ile-OH has a free carboxylic acid.[1] If mixed with high-pH waste (like amines), it can generate heat or precipitate.
-
Action: Check that the waste carboy is not designated for "Basic/Caustic" waste. Neutral or Acidic organic waste streams are preferred.
-
-
Transfer: Pour slowly into the carboy using a funnel to prevent splashing.
-
Log It: Immediately record the volume and constituent ("Z-Leu-Ile-OH <1%") on the carboy's accumulation log.
Emergency Response: Spill Management
In the event of a spill, the lack of acute toxicity data means you must treat the material as a potential respiratory sensitizer.
| Scenario | Response Procedure |
| Dry Powder Spill | 1. Do not sweep (creates dust).2. Cover with wet paper towels to dampen the powder.3. Scoop up damp material and towels.4. Place in a bag labeled "Hazardous Debris." |
| Liquid Spill | 1. Absorb with vermiculite or spill pads.2. If solvent is flammable, remove ignition sources.3. Place absorbent in "Hazardous Debris" container.4. Clean area with soap and water.[4][5] |
Regulatory Compliance & References
Compliance is determined by the "Cradle-to-Grave" responsibility outlined in the Resource Conservation and Recovery Act (RCRA).
-
Satellite Accumulation Area (SAA): You may store up to 55 gallons of hazardous waste at or near the point of generation.[6] The container must remain closed unless adding waste [2].[6]
-
Drain Disposal: Strictly Prohibited.[5][7] The EPA and local POTW (Publicly Owned Treatment Works) regulations prohibit the discharge of chemical intermediates into the sewer system [3].
References
-
Sigma-Aldrich. (2023). Safety Data Sheet: Z-Leu-OH (Analogous Structure). Retrieved from [1]
-
U.S. Environmental Protection Agency (EPA). (2022). Hazardous Waste Generator Regulations: A User-Friendly Reference Document. Retrieved from
-
National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from
Sources
- 1. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 2. peptide24.store [peptide24.store]
- 3. canbipharm.com [canbipharm.com]
- 4. Z-Leu-OH(2018-66-8)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 5. biovera.com.au [biovera.com.au]
- 6. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. carlroth.com [carlroth.com]
Navigating the Safe Handling of Z-Leu-Ile-OH: A Comprehensive Guide to Personal Protective Equipment and Disposal
As the landscape of drug development and biochemical research continues to evolve, the synthesis and application of novel peptide-based compounds are becoming increasingly central to innovation. Among these, Z-Leu-Ile-OH (N-Carbobenzyloxy-L-leucyl-L-isoleucine), a dipeptide with significant potential in various research applications, requires meticulous handling to ensure both the integrity of the compound and the safety of laboratory personnel. This guide, developed for researchers, scientists, and drug development professionals, provides an in-depth, procedural framework for the safe handling of Z-Leu-Ile-OH, with a focus on personal protective equipment (PPE) and appropriate disposal protocols. Our aim is to empower you with the knowledge to not only meet but exceed standard safety practices, thereby fostering a culture of safety and scientific excellence within your laboratory.
Understanding the Hazard Profile of Z-Leu-Ile-OH
While a specific, comprehensive toxicological profile for Z-Leu-Ile-OH may not be extensively documented, its constituent components and similar chemical structures provide a basis for a conservative and robust safety approach. The N-benzyloxycarbonyl protecting group and the amino acid residues (Leucine and Isoleucine) are generally considered to be of low hazard. However, as with any chemical compound where the toxicological properties have not been thoroughly investigated, it is prudent to handle Z-Leu-Ile-OH with a degree of caution, treating it as a potentially hazardous substance.[1] The primary risks associated with handling powdered peptides include inhalation of airborne particles and direct contact with the skin and eyes.[2][3]
Core Principles of Safe Handling
The cornerstone of safe laboratory practice when working with compounds like Z-Leu-Ile-OH is the principle of minimizing exposure. This is achieved through a multi-layered approach that encompasses engineering controls, administrative controls, and, most directly, the use of appropriate personal protective equipment.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are non-negotiable when handling Z-Leu-Ile-OH. The following table outlines the recommended PPE, the rationale for its use, and best practices.
| PPE Component | Specifications | Rationale and Best Practices |
| Eye Protection | Chemical safety goggles | Essential for protecting against accidental splashes of solutions or contact with airborne powder.[2][3][4] Standard safety glasses may not provide adequate protection from all angles. |
| Hand Protection | Nitrile or latex gloves | Prevents direct skin contact with the compound.[2][4] It is crucial to change gloves immediately if they become contaminated and to wash hands thoroughly after removing them.[5] |
| Body Protection | Laboratory coat or protective gown | Shields clothing and underlying skin from potential spills and contamination.[2][4] |
| Foot Protection | Closed-toe shoes | A fundamental laboratory safety requirement to protect feet from spills and falling objects.[2][4] |
| Respiratory Protection | Face mask or respirator (for fine powders) | Recommended when handling the lyophilized powder, especially when weighing or transferring, to prevent inhalation of aerosolized particles.[2][3] Working in a fume hood or powder hood is a preferred engineering control.[4] |
This layered approach to PPE ensures a comprehensive barrier between the researcher and the chemical, mitigating the risk of accidental exposure.
Operational Plan: A Step-by-Step Guide to Handling Z-Leu-Ile-OH
Adherence to a standardized operational procedure is critical for ensuring consistent safety and experimental accuracy. The following workflow provides a detailed, step-by-step guide for the safe handling of Z-Leu-Ile-OH from receipt to use.
Caption: A flowchart illustrating the key steps for the safe handling of Z-Leu-Ile-OH, from initial preparation to storage.
-
Review the Safety Data Sheet (SDS): Before beginning any work, thoroughly read the SDS for Z-Leu-Ile-OH or a closely related compound.[3] This document contains vital information on potential hazards, first-aid measures, and handling precautions.
-
Don Appropriate PPE: As outlined in the table above, ensure you are wearing the correct personal protective equipment.[2][3][4]
-
Prepare a Designated Workspace: All handling of Z-Leu-Ile-OH should be confined to a specific, clean, and uncluttered area of the laboratory.[3]
-
Work in a Ventilated Area: When weighing or transferring the powdered form of Z-Leu-Ile-OH, it is crucial to do so in a fume hood or a powder containment hood to minimize the risk of inhalation.[4]
-
Use Anti-Static Weighing Techniques: The fine, lyophilized powder can be prone to static electricity. Employing anti-static weigh boats or ionizers can help prevent dispersal of the powder.[4]
-
Handle with Care: Avoid creating dust by handling the powder gently.
-
Follow Sterile Techniques: When preparing solutions for biological assays, use sterile techniques to prevent contamination.
-
Use Appropriate Solvents: Refer to the product's technical data sheet for recommended solvents for reconstitution.
-
Immediate and Clear Labeling: As soon as the solution is prepared, label the vial clearly with the compound name, concentration, date, and your initials.[6]
-
Lyophilized Peptides: Store lyophilized Z-Leu-Ile-OH in a cool, dry, and dark place, typically at -20°C, to ensure long-term stability.[6][7][8]
-
Peptides in Solution: The shelf-life of peptides in solution is limited.[8] For short-term storage, keep solutions at 4°C. For longer-term storage, aliquot the solution into single-use vials and store at -20°C to avoid repeated freeze-thaw cycles, which can degrade the peptide.[6][8]
Disposal Plan: Ensuring Environmental and Personnel Safety
Proper disposal of Z-Leu-Ile-OH and any associated waste is a critical component of responsible laboratory practice. Improper disposal can lead to environmental contamination and potential exposure to non-laboratory personnel.[3][9]
Caption: A diagram outlining the proper procedure for the disposal of Z-Leu-Ile-OH and associated laboratory waste.
-
Do Not Dispose Down the Drain: Under no circumstances should Z-Leu-Ile-OH powder or solutions be poured down the sink.[4][6][9] Wastewater treatment facilities are not equipped to handle such bioactive compounds.
-
Segregate Waste: All materials that have come into contact with Z-Leu-Ile-OH, including unused product, contaminated gloves, pipette tips, and empty vials, should be collected in a designated and clearly labeled hazardous waste container.[3][9]
-
Follow Institutional Protocols: Your institution's Environmental Health and Safety (EH&S) department will have specific guidelines for the disposal of chemical waste.[3] Adhere strictly to these protocols.
-
Arrange for Professional Disposal: The designated chemical waste containers should be collected by a licensed hazardous waste disposal service to ensure that the materials are handled and destroyed in a safe and compliant manner.[9]
Emergency Procedures
In the event of accidental exposure, immediate and appropriate action is crucial.
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[5][10] Remove any contaminated clothing.[5] If irritation persists, seek medical attention.[5]
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air.[1][10] If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek medical attention.[10]
-
Ingestion: Do not induce vomiting. Rinse the mouth with water.[10] Never give anything by mouth to an unconscious person.[10] Seek immediate medical attention.
By integrating these safety and handling protocols into your daily laboratory workflow, you can confidently work with Z-Leu-Ile-OH and other novel peptide compounds, ensuring the safety of yourself and your colleagues while maintaining the highest standards of scientific research.
References
-
How to Dispose of Tesamorelin Peptide After Experiments. (2026-01-13). Available at: [Link]
-
Safety Data Sheet: L-Leucine - Carl ROTH. Carl ROTH. Available at: [Link]
-
Safe Handling & Lab PPE for Peptides (Compliance-Focused Research Guide). Available at: [Link]
-
Laboratory Safety Guidelines for Peptide Handling - Biovera. (2024-11-13). Biovera. Available at: [Link]
-
Ensuring a Safe Lab: Best Practices for Handling and Disposing of Research Peptides. (2025-11-21). Available at: [Link]
-
How to Handle Research Compounds Safely. Available at: [Link]
-
Safety Data Sheet: Z-L-Leucine - Carl ROTH. Carl ROTH. Available at: [Link]
-
Safety Data Sheet: L-Isoleucine - Carl ROTH. Carl ROTH. Available at: [Link]
-
Chemical Wastes in the Peptide Synthesis Process and Ways to Reduce Them - PMC - NIH. National Institutes of Health. Available at: [Link]
-
SAFETY DATA SHEET: L-ISOLEUCINE - Ajinomoto - AminoScience Division. (2003-01-06). Ajinomoto. Available at: [Link]
-
Research Protocols - Cosmic Peptides. Cosmic Peptides. Available at: [Link]
-
Peptide Institute, Inc. (2021-03-30). Available at: [Link]
-
L-Leucine - Safety Data Sheet. (2021-06-20). Available at: [Link]
-
Peptide Storage and Handling Guidelines - GenScript. GenScript. Available at: [Link]
-
Safety Protocols | My Site 1 - PeptideRN. PeptideRN. Available at: [Link]
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Safe Handling & Lab PPE for Peptides | Compliance Research Guide [purepeptix.com]
- 3. peptide24.store [peptide24.store]
- 4. biovera.com.au [biovera.com.au]
- 5. fishersci.com [fishersci.com]
- 6. maxedoutcompounds.com [maxedoutcompounds.com]
- 7. cosmicpeptides.com [cosmicpeptides.com]
- 8. genscript.com [genscript.com]
- 9. How to Dispose of Tesamorelin Peptide After Experiments [ggpeptides.com]
- 10. chemicalbook.com [chemicalbook.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
